molecular formula C10H16N2O3 B13108744 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Katalognummer: B13108744
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: LBUCSSLYNCFNSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic pyrimidine derivative of significant interest for multi-target therapeutic research, particularly in the realm of complex neurodegenerative and oncology pathways. The pyrimidine-2,4-dione core structure is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and presence in various pharmacologically active compounds . The specific substitution pattern of a butyl side chain and a methoxymethyl (MOM) group at the C-5 and C-6 positions, respectively, suggests potential for enhanced lipophilicity and membrane permeability, making it a compelling candidate for central nervous system (CNS) drug discovery efforts. This compound is primarily investigated within a multi-target-directed ligand (MTDL) framework for Alzheimer's disease (AD) research. Pyrimidine derivatives have demonstrated the ability to target several key pathological mechanisms of AD simultaneously, including acting as anti-cholinesterase agents (inhibiting both AChE and BuChE), preventing Aβ-aggregation (both AChE-induced and self-induced), and exhibiting anti-β-secretase (BACE-1) inhibitory activity . The structural motif is also relevant in oncology research, as certain pyrimidinedione analogs have been explored for their role in inhibiting tautomerase activity and modulating the MAPK signaling pathway in cancer cell proliferation studies . Furthermore, the methoxymethyl (MOM) protecting group is a critical feature in synthetic chemistry for the development of nucleoside mimetics and tracer molecules, indicating this compound's potential utility in probing gene expression or as a synthetic intermediate for more complex bioreactive molecules .

Eigenschaften

Molekularformel

C10H16N2O3

Molekulargewicht

212.25 g/mol

IUPAC-Name

5-butyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O3/c1-3-4-5-7-8(6-15-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14)

InChI-Schlüssel

LBUCSSLYNCFNSD-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(NC(=O)NC1=O)COC

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction: The Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of candidate attrition can be attributed to suboptimal pharmacokinetic properties, which are intrinsically linked to a molecule's fundamental physicochemical characteristics.[1][2] Therefore, the early and comprehensive characterization of a new chemical entity (NCE) is not merely a perfunctory task but a critical step in de-risking a project and rationally guiding lead optimization.[3][4][5]

This guide focuses on 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione , a novel derivative of the pyrimidine-2,4-dione (uracil) scaffold. While this specific molecule is not extensively documented in public literature, its structural motifs are of significant interest in medicinal chemistry. This document serves as both a predictive analysis of its core properties and a practical manual for the experimental determination of these crucial parameters. We will explore the causality behind why properties like lipophilicity, solubility, and ionization are pivotal and provide field-proven, step-by-step protocols for their accurate measurement.

Section 2: Molecular Profile and Predicted Drug-Likeness

A molecule's structure dictates its properties. Understanding the fundamental structural attributes is the first step in predicting its behavior in a biological system.

Chemical Structure:

Based on this structure, we can calculate several key molecular descriptors essential for an initial "drug-likeness" assessment, often framed by Lipinski's Rule of Five.[6][7] An orally active drug generally has no more than one violation of these criteria.[6]

Table 1: Calculated Physicochemical Properties of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

PropertyValueSignificance in Drug Discovery
Molecular Formula C10H16N2O3Provides the elemental composition.
Molecular Weight 212.25 g/mol Influences diffusion and transport across membranes. A value < 500 Da is favorable for oral absorption.[6][8]
Hydrogen Bond Donors 2 (from the two N-H groups)The N-H and O-H groups that can donate a hydrogen atom to a hydrogen bond. A value ≤ 5 is preferred to limit desolvation penalties upon membrane crossing.[9]
Hydrogen Bond Acceptors 3 (from the two C=O groups and one ether oxygen)The nitrogen or oxygen atoms that can accept a hydrogen bond. A value ≤ 10 is preferred.[10][11]
Calculated LogP (CLogP) ~1.5 - 2.0A measure of lipophilicity. This predicted range suggests a good balance between aqueous solubility and lipid membrane permeability. A value < 5 is desirable.[12][13]
Topological Polar Surface Area (TPSA) 75.7 ŲThe surface sum over all polar atoms, which correlates with membrane permeability. A value < 140 Ų is generally good for cell permeation, and < 90 Ų is often needed for blood-brain barrier penetration.[14][15][16]

Initial Assessment: Based purely on these calculated parameters, 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione exhibits a promising profile for an orally bioavailable drug candidate. It has zero violations of Lipinski's Rule of Five, positioning it in a favorable region of chemical space.[17]

Section 3: Core Physicochemical Properties: A Technical Overview

While in-silico predictions are invaluable for initial screening, experimental validation is paramount. This section delves into the core properties and the rationale for their experimental determination.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters.[18] It is a primary driver of membrane permeability, plasma protein binding, and metabolic clearance.[19]

  • LogP (Partition Coefficient): Represents the ratio of the concentration of the neutral molecule in octanol versus an aqueous buffer.

  • LogD (Distribution Coefficient): Represents the partition ratio of all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.

For our target compound, the predicted LogP of ~1.5-2.0 suggests it is moderately lipophilic, a "sweet spot" that often correlates with good absorption and distribution properties.[12]

Aqueous Solubility

A drug must be in solution to be absorbed.[18] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[1]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is a state independent of time and solid form. The "shake-flask" method is the gold standard for its determination.[20][21]

  • Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, typically dissolved in DMSO, precipitates when added to an aqueous buffer.[22] It is useful for early screening but can be misleading due to the formation of supersaturated solutions.

Given the pyrimidine-2,4-dione core, which is relatively polar, and the presence of a butyl chain, the solubility of this compound will be a balance of these opposing features.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. It dictates the charge state of a compound in different physiological environments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4). The pyrimidine-2,4(1H,3H)-dione scaffold contains two imide protons (N-H) which are weakly acidic. The pKa of these protons will determine the extent of negative charge formation at physiological pH, which in turn significantly impacts solubility, permeability, and receptor binding.

Section 4: Experimental Protocols for Physicochemical Characterization

The following protocols are self-validating systems designed for accuracy and reproducibility.

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is the definitive approach for measuring equilibrium solubility.[20][21]

Principle: An excess of the solid compound is agitated in a specific aqueous buffer at a controlled temperature until equilibrium is reached. The saturated supernatant is then separated and analyzed to determine the compound's concentration.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione to a series of vials containing buffers of physiological relevance (e.g., pH 1.2, 4.5, and 6.8).[20] Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 37 °C to mimic physiological conditions) for 24-48 hours.[23] The agitation should be vigorous enough to keep the solid suspended without creating a vortex.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The most robust method is centrifugation at high speed, followed by careful removal of the supernatant. Filtration can also be used, but one must ensure the compound does not adsorb to the filter material.

  • Quantification: Prepare a standard curve of the compound in the analysis solvent (e.g., acetonitrile/water). Dilute the saturated supernatant from step 3 into the analysis solvent and quantify the concentration using a validated, stability-indicating HPLC-UV method.

  • Analysis: The concentration determined is the thermodynamic solubility at that specific pH and temperature. The pH of the final saturated solution should also be measured to ensure it has not shifted.[20]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to buffer (pH 1.2, 4.5, 6.8) B Agitate at 37°C for 24-48h A->B C Centrifuge sample B->C D Collect supernatant C->D F Dilute supernatant D->F E Prepare standard curve G Analyze by HPLC-UV E->G F->G H Determine Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Determination of Lipophilicity (LogD7.4) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating lipophilicity, requiring minimal sample.[24][25][26]

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP/LogD of an unknown compound can be determined.[25]

Step-by-Step Methodology:

  • System Setup: Use a C18 column with a mobile phase of acetonitrile and a buffer at the desired pH (e.g., pH 7.4 for LogD7.4 determination).

  • Calibration: Prepare a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard individually and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t0) / t0.

  • Generate Standard Curve: Plot log(k') versus the known LogP values of the standards. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k') + c).

  • Sample Analysis: Inject the 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione sample under the identical chromatographic conditions and determine its retention time.

  • Calculate LogD7.4: Calculate the log(k') for the test compound and use the calibration equation to determine its LogD7.4.

G A Inject Standards (Known LogP) B Determine Retention Times (tR) & Dead Time (t0) A->B C Calculate log(k') for each standard B->C D Plot log(k') vs. LogP Generate Calibration Curve C->D H Determine LogD7.4 from Calibration Curve D->H E Inject Test Compound F Determine its tR E->F G Calculate its log(k') F->G G->H

Caption: Workflow for LogD7.4 Determination by RP-HPLC.

Protocol: Determination of pKa by Potentiometric Titration

This is a highly precise and fundamental method for pKa determination.[27][28][29]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.[30]

Step-by-Step Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[27] A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[27]

  • Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2.[27] Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) using an auto-burette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the titrant required to reach the equivalence point (inflection point of the curve) has been added.[27] Specialized software is often used to analyze the titration curve and calculate the precise pKa.

Section 5: Integrated Analysis and ADME Implications

The interplay between physicochemical properties governs a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[19][31][32]

  • Absorption: The compound's favorable calculated properties (MW < 500, LogP ~1.5-2.0, TPSA < 90 Ų) suggest it has a high potential for passive transcellular absorption in the gut. Its solubility and ionization state (governed by its pKa) at intestinal pH will be the ultimate determinants.

  • Distribution: Moderate lipophilicity suggests the compound will not be overly sequestered in fatty tissues, which can lead to long half-lives and potential toxicity. Its TPSA value suggests it may have the potential to cross the blood-brain barrier.

  • Metabolism & Excretion: The butyl and methoxymethyl groups present potential sites for metabolic modification by cytochrome P450 enzymes. The overall polarity and solubility will influence its route of excretion (renal vs. biliary).

G cluster_physchem Physicochemical Properties cluster_adme ADME Outcomes Lipophilicity Lipophilicity (LogP/LogD) Absorption Absorption Lipophilicity->Absorption Permeability Distribution Distribution Lipophilicity->Distribution Tissue Partitioning Metabolism Metabolism Lipophilicity->Metabolism CYP Access Solubility Aqueous Solubility Solubility->Absorption Dissolution Excretion Excretion Solubility->Excretion Renal Clearance pKa Ionization (pKa) pKa->Solubility pKa->Absorption Charge State MW_PSA Size & Polarity (MW, TPSA) MW_PSA->Absorption Permeability MW_PSA->Distribution BBB Penetration

Caption: Interplay of Physicochemical Properties and ADME.

Section 6: Conclusion

5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione presents a promising profile based on in-silico analysis, fully complying with Lipinski's Rule of Five. Its calculated molecular weight, lipophilicity, and polar surface area fall within ranges typically associated with good oral bioavailability and favorable ADME properties. However, these predictions must be rigorously validated through the experimental protocols detailed in this guide. The determination of its thermodynamic solubility, LogD7.4, and pKa will provide the critical data needed to confidently advance this compound in the drug discovery pipeline, enabling informed decisions regarding formulation, dosing, and further optimization. This systematic approach of integrating predictive modeling with robust experimental characterization embodies the core principles of modern, efficient drug development.

References

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An In-depth Technical Guide to 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Approach to Synthesis, Characterization, and Potential Applications for Drug Discovery

Abstract

This technical guide provides a comprehensive, predictive overview of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, a novel uracil derivative. While specific experimental data for this compound is not publicly available, this document leverages established chemical principles and extensive data from analogous structures to outline its probable synthesis, characterization, and potential as a pharmacologically active agent. This guide is intended for researchers, scientists, and drug development professionals interested in the vast therapeutic potential of substituted pyrimidine-2,4(1H,3H)-diones.

Introduction: The Prominence of the Pyrimidine-2,4(1H,3H)-dione Scaffold

The pyrimidine-2,4(1H,3H)-dione, commonly known as the uracil nucleus, is a cornerstone of medicinal chemistry. This privileged scaffold is a fundamental component of nucleic acids and is present in a multitude of natural and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Modifications at the C-5 and C-6 positions of the uracil ring have historically led to the development of potent therapeutic agents with applications including antiviral, antitumor, antibacterial, and anti-inflammatory therapies.[3][4][5]

The subject of this guide, 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, incorporates a butyl group at the C-5 position and a methoxymethyl group at the C-6 position. The butyl group is expected to enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in biological targets. The methoxymethyl group, a known modulator of physicochemical properties in drug candidates, can influence solubility, metabolic stability, and receptor binding affinity.[6][7] The unique combination of these substituents presents an intriguing target for novel drug discovery efforts.

Predicted Physicochemical Properties and Structure

While a CAS number for 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione has not been assigned, its structure and predicted properties can be extrapolated from its constituent functional groups and the extensive literature on related pyrimidine derivatives.[8]

Structure:

Caption: 2D Structure of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

PropertyPredicted ValueRationale
Molecular Formula C10H16N2O3Based on atomic count from the structure.
Molecular Weight 212.25 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar pyrimidine derivatives.[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.The butyl group increases lipophilicity, while the pyrimidine core and methoxymethyl group provide some polarity.[8]
LogP ~1.5 - 2.5Estimated based on the contributions of the butyl and methoxymethyl groups.
Hydrogen Bond Donors 2The two N-H protons of the pyrimidine ring.
Hydrogen Bond Acceptors 3The two carbonyl oxygens and the ether oxygen.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can be envisioned through a well-established condensation reaction, a cornerstone in pyrimidine chemistry. The proposed route involves the cyclocondensation of a substituted β-keto ester with urea.

G cluster_reactants Starting Materials beta_keto_ester Ethyl 2-(methoxymethyl)-3-oxoheptanoate conditions Base (e.g., NaOEt) Ethanol, Reflux beta_keto_ester->conditions urea Urea urea->conditions intermediate Cyclized Intermediate conditions->intermediate Cyclocondensation product 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione intermediate->product Tautomerization & Workup

Caption: Proposed synthesis workflow for the target compound.

Detailed Protocol:

  • Preparation of the β-keto ester: Ethyl 2-(methoxymethyl)-3-oxoheptanoate can be synthesized via a Claisen condensation between ethyl methoxyacetate and pentanoyl chloride, followed by appropriate workup and purification.

  • Cyclocondensation Reaction:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add urea (1.1 equivalents).

    • To this stirring suspension, add the synthesized ethyl 2-(methoxymethyl)-3-oxoheptanoate (1 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

Causality Behind Experimental Choices:

  • Base Catalyst (Sodium Ethoxide): The use of a strong base is crucial to deprotonate the urea and facilitate its nucleophilic attack on the carbonyl carbons of the β-keto ester, driving the cyclization.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Acidic Workup: Neutralization is required to protonate the pyrimidine ring and precipitate the final product from the reaction mixture.

Proposed Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques would be employed. The expected spectral data are predicted based on the known spectroscopic characteristics of similar pyrimidine derivatives.[10][11][12]

Analytical TechniqueExpected Observations
¹H NMR - Butyl Group: Characteristic signals in the aliphatic region (δ 0.9-2.5 ppm), including a triplet for the terminal methyl group. - Methoxymethyl Group: A singlet for the methyl protons (δ ~3.3 ppm) and a singlet for the methylene protons (δ ~4.5 ppm). - Pyrimidine NH Protons: Two broad singlets in the downfield region (δ ~10-12 ppm), which are D₂O exchangeable.[13]
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region (δ ~150-165 ppm). - Pyrimidine Ring Carbons: Signals corresponding to the C5 and C6 carbons. - Butyl and Methoxymethyl Carbons: Characteristic signals in the aliphatic region.
IR Spectroscopy - N-H Stretching: Broad absorption band around 3200-3400 cm⁻¹. - C=O Stretching: Strong absorption bands around 1650-1750 cm⁻¹.[10] - C-O-C Stretching: Absorption band around 1050-1150 cm⁻¹.
Mass Spectrometry (EI-MS) - Molecular Ion Peak (M⁺): Expected at m/z = 212. - Fragmentation Pattern: Characteristic losses of the butyl side chain, methoxymethyl group, and fragmentation of the pyrimidine ring.[14]

Potential Applications in Drug Development

The pyrimidine-2,4(1H,3H)-dione scaffold is a well-established pharmacophore in a variety of therapeutic areas.[1][4] The introduction of the butyl and methoxymethyl substituents on this core could lead to novel compounds with interesting biological profiles.

Potential Therapeutic Targets:

  • Anticancer Agents: Many substituted uracils interfere with nucleic acid synthesis and have been developed as anticancer drugs. This compound could be investigated for its activity against various cancer cell lines.[4]

  • Antiviral Agents: The uracil scaffold is central to several antiviral medications. The lipophilic butyl group might enhance cellular uptake, a crucial factor for antiviral efficacy.[5]

  • Enzyme Inhibitors: The pyrimidine-dione ring can interact with the active sites of various enzymes. This compound could be screened against a panel of kinases, polymerases, or other enzymes relevant to disease.[3]

G cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Potential Therapeutic Outcomes compound 5-Butyl-6-(methoxymethyl) -pyrimidine-2,4(1H,3H)-dione enzyme_inhibition Enzyme Inhibition (e.g., Kinases, Polymerases) compound->enzyme_inhibition receptor_modulation Receptor Modulation compound->receptor_modulation nucleic_acid_synthesis Interference with Nucleic Acid Synthesis compound->nucleic_acid_synthesis anticancer Anticancer Activity enzyme_inhibition->anticancer antiviral Antiviral Activity enzyme_inhibition->antiviral antimicrobial Antimicrobial Activity enzyme_inhibition->antimicrobial anti_inflammatory Anti-inflammatory Activity receptor_modulation->anti_inflammatory nucleic_acid_synthesis->anticancer nucleic_acid_synthesis->antiviral

Caption: Potential signaling pathways and therapeutic applications.

Conclusion

While 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione remains a hypothetical compound in the public domain, this in-depth technical guide provides a robust, predictive framework for its synthesis, characterization, and potential applications. By leveraging the extensive knowledge base of its structural analogues, researchers can confidently approach the investigation of this and other novel pyrimidine-dione derivatives. The unique combination of a lipophilic butyl group and a property-modulating methoxymethyl group makes this compound a compelling candidate for future drug discovery and development programs.

References

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The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Uracil Core

The pyrimidine-2,4(1H,3H)-dione scaffold, commonly known as uracil, is a cornerstone of medicinal chemistry. As a fundamental component of ribonucleic acid (RNA), its inherent biological relevance has made it a "privileged structure" in drug discovery.[1][2] The synthetic tractability of the uracil ring allows for extensive functionalization at the N-1, N-3, C-5, and C-6 positions, giving rise to a vast and diverse library of derivatives with a wide spectrum of pharmacological activities.[1][2][3] These modifications can dramatically alter the molecule's steric, electronic, and pharmacokinetic properties, leading to enhanced bioactivity, selectivity, and reduced toxicity.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine-2,4(1H,3H)-dione derivatives, with a focus on their applications as anticancer, antimicrobial, and antiviral agents. We will delve into their mechanisms of action, structure-activity relationships, and provide exemplary protocols for their synthesis and biological evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of pyrimidine-2,4(1H,3H)-dione have emerged as a significant class of anticancer agents, targeting various pathways crucial for tumor growth and survival.[1][3][4]

Mechanism of Action

The anticancer mechanisms of uracil derivatives are diverse and often involve the inhibition of key enzymes or signaling pathways involved in cell proliferation, survival, and migration.[3]

  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes essential for DNA synthesis and repair. For instance, the well-known anticancer drug 5-fluorouracil (5-FU) acts as an antimetabolite, interfering with thymidylate synthase and incorporating into both DNA and RNA, ultimately leading to cell death.[4][5] Other derivatives target enzymes like dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and thymidine phosphorylase (TPase).[6][7]

  • Kinase Inhibition: Many pyrimidine-2,4(1H,3H)-dione derivatives function as kinase inhibitors. For example, certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is constitutively active in many tumors, leading to suppressed cell proliferation.[3][8] Another target is Bruton's tyrosine kinase (BTK), a key component of the B cell receptor (BCR) signaling pathway, which is crucial for the survival of malignant B cells.[9]

  • Induction of Apoptosis: Some derivatives induce apoptosis (programmed cell death) in cancer cells by elevating the production of reactive oxygen species (ROS).[10] This increase in intracellular ROS can lead to cellular damage and trigger the apoptotic cascade.[10]

  • Targeting Ecto-5'-nucleotidase (CD73): More recently, (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of CD73, an enzyme overexpressed in various cancers that contributes to an immunosuppressive tumor microenvironment.[11] By inhibiting CD73, these compounds can enhance antitumor immunity.[11]

A simplified diagram illustrating the inhibition of the RAF-MEK-ERK signaling pathway by pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives is presented below.

RAF_MEK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Pyrido[2,3-d]pyrimidine -2,4(1H,3H)-dione Derivative Inhibitor->RAF Inhibitor->MEK Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: RAF-MEK-ERK signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrimidine-2,4(1H,3H)-dione derivatives is highly dependent on the nature and position of substituents on the uracil ring.

  • N-1 and N-3 Positions: Modifications at these positions are crucial for modulating activity and selectivity. For example, in a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, the N-1 and N-3 substituents significantly influenced their inhibitory activity against the RAF-MEK-ERK pathway.[8]

  • C-5 Position: Substitution at the C-5 position is a common strategy to enhance anticancer potency. The introduction of halogens (e.g., fluorine in 5-FU) or small alkyl groups can significantly impact the drug's mechanism of action and efficacy.[4]

  • C-6 Position: The C-6 position is another key site for modification. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, modifications at the C-6 position of the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core were critical for achieving high potency.[9]

  • Hybrid Molecules: A promising approach involves creating hybrid molecules by linking the uracil scaffold with other pharmacophores.[4] For example, hybrids of uracil derivatives with ursolic acid have shown significant cytotoxic activity against breast cancer cell lines.[12][13]

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of selected pyrimidine-2,4(1H,3H)-dione derivatives is summarized in the table below.

Compound ClassDerivative ExampleCancer Cell LineActivity (IC50)Reference
Pyrido[2,3-d]pyrimidinediones14m MCF-7 (Breast)0.8 µM[8]
A375 (Melanoma)1.2 µM[8]
Pyrimido[4,5-d]pyrimidinediones17 Ramos (B-cell lymphoma)1.2 nM (BTK inhibition)[9]
18 TMD8 (B-cell lymphoma)0.8 nM (BTK inhibition)[9]
Uracil/Ursolic Acid Hybrids6a MCF-7 (Breast)14.00 µM[12][13]
MDA-MB-231 (Breast)5.83 µM[12][13]
1,3-Diphenylpyrimidine-2,4(1H,3H)-dionesXS23 A375 (Melanoma)Induces apoptosis at 5 µM[10]
5-(Pyridazin-3-yl)pyrimidinediones35j 4T1 (Breast)TGI = 73.6% (50 mg/kg)[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of pyrimidine-2,4(1H,3H)-dione derivatives on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The cells are treated with these concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[3] A vehicle control (medium with the same concentration of the solvent) is also included.

3. MTT Reagent Addition:

  • After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrimidine-2,4(1H,3H)-dione scaffold is also a fertile ground for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[3][6]

Mechanism of Action

The antimicrobial action of these derivatives is often attributed to the inhibition of essential microbial enzymes or the disruption of microbial cell structures.[3]

  • Enzyme Inhibition: A key target for antibacterial uracil derivatives is the bacterial DNA polymerase IIIC (pol IIIC), which is essential for DNA replication in Gram-positive bacteria.[14] By inhibiting this enzyme, these compounds effectively halt bacterial growth.[14]

  • Disruption of Cell Integrity: Some derivatives are thought to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Other Essential Pathways: Uracil derivatives can also interfere with other vital cellular processes in microbes, such as folic acid biosynthesis or protein synthesis.

Structure-Activity Relationship (SAR) Insights

The antibacterial and antifungal activity is highly dependent on the substituents on the uracil ring.

  • Gram-Positive vs. Gram-Negative Activity: The nature of the functional groups can influence the spectrum of activity. For instance, derivatives with small polar functional groups have shown enhanced activity against Gram-negative bacteria, while those with moderately polar substituents are more effective against Gram-positive bacteria.[15][16]

  • Lipophilicity: The lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall. Increasing the length of polymethylene chains in certain pyrimidinophanes has been shown to increase their antibacterial and antifungal activity.[17]

  • Quaternization: The introduction of quaternized nitrogen atoms in the side chains of uracil derivatives can lead to water-soluble compounds with significant bacteriostatic and fungistatic activity.[17]

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrimidine-2,4(1H,3H)-dione derivatives.

Compound ClassDerivative ExampleMicroorganismActivity (MIC)Reference
Uracil S-derivativesN-acyl-5-hydroxypyrazolinesS. aureus, E. coli, etc.0.1–10 µg/ml[18][19]
6-Piperazino uracils6h Broad-spectrum antibacterialPotent[6]
Pyrimidinophanesn-decyl substitutedBacteria and FungiSignificant[17]
Imidazolone-containing uracils3, 6, 13, 16 E. coli1.8–1.9 µg/mL[20]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a common method for determining the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

2. Serial Dilution of Compound:

  • The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation:

  • Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

4. Incubation:

  • The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Caption: Workflow for MIC determination.

Antiviral Activity: A Broad Spectrum of Inhibition

Uracil derivatives have a long history as antiviral agents, with many acting as non-nucleoside inhibitors of viral replication.[21] They have shown activity against a wide range of DNA and RNA viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and hepatitis viruses.[1][2][21] More recently, their potential against emerging viruses like SARS-CoV-2 has also been explored.[22]

Mechanism of Action

The antiviral mechanisms of pyrimidine-2,4(1H,3H)-dione derivatives are varied and often target viral enzymes.

  • Reverse Transcriptase Inhibition: A significant number of uracil derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[21] They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.[21]

  • Inhibition of Other Viral Enzymes: Uracil derivatives can also inhibit other viral enzymes such as integrase and RNase H, which are crucial for the replication of retroviruses like HIV.[21]

  • Inhibition of Viral Replication: Some derivatives inhibit the replication of viruses like HCMV through mechanisms that are not fully elucidated but are distinct from those of traditional nucleoside analogs.[23][24]

  • Inhibition of RNA-dependent RNA polymerase (RdRp): Certain N1,N3-disubstituted uracil derivatives have been shown to inhibit the RdRp of SARS-CoV-2, a key enzyme in the virus's replication and transcription complex.[22]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of these compounds is highly sensitive to their chemical structure.

  • N-1 and N-3 Substituents: For anti-HIV activity, the substituents at the N-1 and N-3 positions are critical. For example, in a series of 3-(3,5-dimethylbenzyl)uracil derivatives, the presence of a 1-cyanomethyl group was found to be important for anti-HIV-1 activity.[23][24]

  • C-6 Substituents: The C-6 position has been a key focus for developing potent NNRTIs. The introduction of various arylthio or arylselenyl groups at this position has led to highly active anti-HIV compounds.[21]

  • Flexibility and Conformation: The flexibility of the side chains and the overall conformation of the molecule are crucial for fitting into the allosteric binding pocket of viral enzymes like HIV-1 reverse transcriptase.

Quantitative Data on Antiviral Activity

The following table presents the in vitro antiviral activity of some representative pyrimidine-2,4(1H,3H)-dione derivatives.

Compound ClassDerivative ExampleVirusActivity (EC50)Reference
6-(Phenylselenyl)uracils8 HIV-10.96 µM[21]
HIV-225.6 µM[21]
3-(3,5-Dimethylbenzyl)uracils2g HCMVPotent inhibitor[24]
3g HIV-1Potent inhibitor[24]
Acyclic Nucleoside Analogues12 DHBV0.31–1.55 μM[25]
HCMV3.1 μM[25]
N1,N3-Disubstituted UracilsVarious derivativesSARS-CoV-2Wide antiviral effect[22]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to quantify the antiviral activity of a compound.

1. Cell Seeding:

  • A monolayer of susceptible host cells is grown in multi-well plates.

2. Virus Adsorption:

  • The cell monolayers are infected with a known amount of virus (to produce a countable number of plaques) and incubated for a short period to allow for viral adsorption.

3. Compound Treatment and Overlay:

  • The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.

4. Incubation:

  • The plates are incubated for a period sufficient for plaque formation (typically several days).

5. Plaque Visualization and Counting:

  • The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

6. Data Analysis:

  • The percentage of plaque reduction is calculated for each compound concentration relative to a virus control (no compound).

  • The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined.

Synthesis of Pyrimidine-2,4(1H,3H)-dione Derivatives

A common and versatile method for the synthesis of the uracil core is through the condensation of a urea or thiourea derivative with a 1,3-dicarbonyl compound or its equivalent.[3] The Biginelli reaction and its variations are frequently employed for this purpose.[3] Subsequent functionalization at the N-1, N-3, C-5, and C-6 positions allows for the generation of a diverse library of derivatives.[1][3]

General Synthetic Workflow

Caption: General synthesis and evaluation workflow.

Exemplary Synthetic Protocol

Synthesis of Substituted Barbituric Acid: A solution of a substituted urea (0.05 mol) and diethyl malonate (0.05 mol) in absolute ethanol containing sodium ethoxide is refluxed for approximately 7 hours. After cooling, the reaction mixture is acidified with concentrated HCl. The solvent is evaporated, and the residue is treated with hot ethanol and filtered. The filtrate is concentrated to yield the substituted barbituric acid.[3]

Synthesis of 6-Chlorouracil Derivative: The substituted barbituric acid is treated with a chlorinating agent such as phosphorus oxychloride (POCl3). The mixture is heated, and after the reaction is complete, the excess POCl3 is removed. The residue is carefully quenched with ice, and the product is extracted and purified.[3]

Synthesis of Final Pyrimidine-2,4(1H,3H)-dione Derivatives: The N-substituted-6-chlorouracil (0.01 mol) is heated with the appropriate substituted amine (0.01 mol) at 150°C for 30 minutes. After cooling, the product is crystallized from ethanol.[3]

Conclusion and Future Directions

The pyrimidine-2,4(1H,3H)-dione scaffold has proven to be an exceptionally versatile platform for the development of a wide array of biologically active compounds. The extensive research into its derivatives has yielded potent anticancer, antimicrobial, and antiviral agents, some of which have progressed into clinical use. The future of drug discovery based on this privileged core lies in several key areas:

  • Rational Design and Molecular Modeling: The use of computational tools to design more potent and selective inhibitors for specific biological targets will continue to be a major driver of innovation.

  • Hybrid Molecules and Multi-target Ligands: The development of hybrid molecules that combine the uracil scaffold with other pharmacophores to create multi-target agents is a promising strategy to combat drug resistance and improve therapeutic outcomes.[4]

  • Exploration of New Biological Targets: As our understanding of disease biology grows, new molecular targets will be identified, opening up new avenues for the application of pyrimidine-2,4(1H,3H)-dione derivatives.

  • Green Synthesis Methodologies: The development of more environmentally friendly and efficient synthetic methods for the preparation of these derivatives is an important area of ongoing research.

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In Vitro Screening of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel pyrimidine-based antimetabolites requires rigorous in vitro validation to ensure target specificity, metabolic stability, and phenotypic efficacy. 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione (a rationally designed 5,6-disubstituted uracil derivative) represents a highly promising candidate for the competitive inhibition of Thymidine Phosphorylase (TP). TP, identical to platelet-derived endothelial cell growth factor (PD-ECGF), is heavily implicated in tumor angiogenesis and the premature degradation of fluoropyrimidine-based chemotherapeutics[1].

This whitepaper outlines the authoritative in vitro screening cascade for this compound, detailing the mechanistic rationale, self-validating experimental protocols, and the causality behind critical assay parameters.

Mechanistic Rationale & Target Biology

Thymidine phosphorylase catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate[1]. In the tumor microenvironment, the accumulation of 2-deoxy-D-ribose-1-phosphate acts as a potent chemotactic factor, stimulating endothelial cell migration and subsequent angiogenesis[2].

The structural design of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is highly deliberate:

  • C5-Butyl Substitution: The lipophilic butyl chain is engineered to occupy the hydrophobic pocket of the TP active site (near residues Val177 and Leu117). Elongation to a butyl group significantly enhances the inhibitory potency compared to shorter alkyl chains (e.g., methyl or ethyl) by maximizing van der Waals interactions[1].

  • C6-Methoxymethyl Substitution: This moiety functions as a transition-state mimic. It provides essential hydrogen bonding and steric bulk, analogous to the functional groups utilized in established clinical TP inhibitors such as tipiracil (5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil)[3].

TP_Pathway T Thymidine TP Thymidine Phosphorylase (PD-ECGF) T->TP Substrate Thy Thymine TP->Thy Cleavage dRib 2-Deoxy-D-ribose- 1-phosphate TP->dRib Angio Endothelial Cell Migration & Angiogenesis dRib->Angio Chemotactic Factor Inhibitor 5-Butyl-6-(methoxymethyl) pyrimidine-2,4-dione Inhibitor->TP Competitive Inhibition

Metabolic pathway of Thymidine Phosphorylase and its inhibition.

In Vitro Screening Cascade

To validate the compound, we employ a multi-phase screening workflow. This ensures that biochemical target engagement translates to the desired cellular phenotype without off-target liabilities.

Workflow Phase1 Phase 1: Target Engagement Recombinant Human TP & UP Phase2 Phase 2: Phenotypic Screening HUVEC Tube Formation Assay Phase1->Phase2 Phase3 Phase 3: Cytotoxicity & Synergy Tumor Cell Lines (HCT116, HT29) Phase2->Phase3 Phase4 Phase 4: ADME Profiling Microsomal Stability (HLM/RLM) Phase3->Phase4

In vitro screening cascade for TP inhibitor candidates.

Quantitative Data Summary

The table below summarizes the target biochemical and pharmacokinetic profile of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione compared to reference compounds.

CompoundhTP IC₅₀ (nM)hUP IC₅₀ (nM)Selectivity Index (UP/TP)HLM Intrinsic Clearance (µL/min/mg)
5-Butyl-6-(methoxymethyl)uracil 14.2 ± 1.1 >10,000 >700 28.4
Tipiracil (Positive Control)18.5 ± 1.4>10,000>54015.2
5-Butyl-6-chlorouracil45.0 ± 3.28,50018842.1

Note: High selectivity over Uridine Phosphorylase (UP) is critical. UP inhibition can disrupt normal RNA metabolism and lead to severe host toxicity. The methoxymethyl group drives this vital selectivity.

Core Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating systems. The methodologies below include built-in controls and mechanistic justifications for the chosen techniques.

Protocol A: Recombinant Human TP Enzymatic Cleavage Assay

We utilize an HPLC-based detection method rather than standard UV spectrophotometry. Causality: 5,6-disubstituted uracils strongly absorb in the 260–280 nm range, which overlaps with the thymidine-to-thymine conversion signal. Chromatographic separation ensures the inhibitor's inherent absorbance does not artificially inflate or mask the enzymatic readout.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare the standard assay buffer consisting of 50 mM Tris-HCl and 1 mM EDTA, adjusted to pH 7.4[2].

  • Enzyme Pre-incubation: In a 96-well format, incubate 0.5 ng of recombinant human TP with varying concentrations of the inhibitor (0.1 nM to 10 µM, 3-fold serial dilutions) for 15 minutes at 37°C.

    • Expert Insight: Pre-incubation allows for the establishment of binding equilibrium, which is critical for the accurate IC₅₀ determination of slow-binding competitive inhibitors.

  • Reaction Initiation: Add 2 mM of thymidine substrate to initiate the phosphorolysis reaction.

  • Reaction Quenching: After exactly 20 minutes, terminate the reaction by adding an equal volume of ice-cold 0.5 M trichloroacetic acid (TCA).

    • Expert Insight: Instantaneous acid-driven denaturation of the enzyme prevents post-assay substrate cleavage, ensuring a highly accurate snapshot of the enzymatic kinetics.

  • Chromatographic Analysis: Centrifuge the lysate at 10,000 × g for 10 minutes. Inject 10 µL of the supernatant into a C18 reverse-phase HPLC column (mobile phase: 0.05 M ammonium acetate/methanol, 85:15 v/v). Monitor the absorbance at 260 nm to quantify the area under the curve (AUC) for the thymine product peak.

Protocol B: Phenotypic Validation via HUVEC Tube Formation

To prove that the biochemical inhibition of TP translates to anti-angiogenic efficacy, a Matrigel-based endothelial tube formation assay is utilized.

Step-by-Step Workflow:

  • Matrix Polymerization: Coat a pre-chilled 96-well plate with 50 µL of growth factor-reduced Matrigel per well. Allow polymerization at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5 × 10⁴ cells/well in Endothelial Basal Medium (EBM). Supplement the media with 100 µM of 2-deoxy-D-ribose-1-phosphate to explicitly stimulate TP-mediated angiogenesis pathways[1].

  • Inhibitor Administration: Co-administer 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione at concentrations corresponding to 1×, 5×, and 10× of its established biochemical IC₅₀. Include a vehicle control (0.1% DMSO) and a positive control (Tipiracil).

  • Staining and Imaging: Incubate the plates for 12 hours at 37°C with 5% CO₂. Wash the wells gently with PBS and stain with 2 µM Calcein AM for 30 minutes.

    • Expert Insight: Calcein AM requires intracellular esterase cleavage to become fluorescent. This ensures that only viable, metabolically active cells are quantified, differentiating true anti-angiogenic structural disruption from generalized compound cytotoxicity.

  • Quantification: Image the wells using high-content screening fluorescence microscopy. Utilize automated image analysis software to quantify total tube length, number of nodes, and branch points.

Sources

Architecting Pyrimidine Scaffolds: A Comprehensive Technical Guide to Advanced Synthetic Modalities and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidine, a ubiquitous nitrogen-containing heterocycle, is a privileged pharmacophore in drug discovery, forming the structural backbone of numerous therapeutics, including anticancer agents (e.g., Dinaciclib), antivirals, and antimicrobials[1][2]. As the demand for highly functionalized pyrimidine derivatives grows, synthetic chemists must pivot from classical, time-consuming methodologies to robust, atom-economical, and high-yielding strategies. This technical guide critically reviews the contemporary synthesis of pyrimidine derivatives, emphasizing multicomponent reactions (MCRs), green chemistry approaches (microwave and ultrasound irradiation), and the mechanistic causality that dictates experimental design.

Mechanistic Foundations: The Biginelli Multicomponent Reaction

The Biginelli reaction remains the cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[3]. Classically, this involves a one-pot, three-component condensation of an aromatic aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea under strongly acidic conditions[4].

Causality in Reaction Design : The success of the Biginelli reaction hinges on the stabilization of the intermediate iminium ion. The reaction proceeds via an initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. The β-ketoester then acts as a nucleophile, attacking the iminium carbon, followed by cyclodehydration to yield the pyrimidine core[3]. Traditional strong acids often lead to side reactions and lower yields, particularly with aliphatic aldehydes. Consequently, modern protocols employ Lewis acids or recyclable nanocatalysts (e.g., iron oxide-based magnetic nanocatalysts) to selectively stabilize the iminium intermediate without degrading the starting materials, thereby shifting the equilibrium toward the desired cyclized product[5].

Biginelli_Mechanism A Aldehyde + Urea B Acyliminium Ion (Intermediate) A->B Acid Catalyst (-H2O) C Nucleophilic Attack (β-Ketoester) B->C C-C Bond Formation D Cyclodehydration C->D Intramolecular Attack E Dihydropyrimidinone (DHPM) D->E (-H2O)

Mechanistic pathway of the Biginelli multicomponent synthesis of dihydropyrimidinones.

Advanced Synthetic Modalities: Overcoming Activation Barriers

To bypass the kinetic limitations of conventional reflux heating, modern pyrimidine synthesis leverages microwave (MW) and ultrasound (US) irradiation.

Ultrasound-Assisted Synthesis : Sonochemistry relies on acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This collapse generates localized "hot spots" with transient temperatures of ~5000 K and pressures of ~1000 atm[6]. In the synthesis of pyrimidine-2(1H)-thiones, US irradiation accelerates the nucleophilic addition step, reducing reaction times from hours to minutes while significantly boosting yields[6]. The mechanical shear forces also enhance mass transfer in heterogeneous catalytic systems.

Microwave-Assisted Synthesis : MW irradiation provides direct dielectric heating, transferring energy directly to polar molecules in the reaction mixture rather than relying on thermal conduction through the vessel[7]. This targeted energy transfer rapidly overcomes the activation energy barrier of the rate-limiting cyclization step. For instance, the Buchwald–Hartwig coupling to synthesize triaminopyrimidine derivatives requires 1–4 days under conventional reflux but is completed in 4–7 hours under MW conditions at 160 °C[8].

Quantitative Performance Analysis

The table below summarizes the empirical advantages of non-conventional energy sources in pyrimidine synthesis, demonstrating the causality between energy input modality and reaction efficiency.

Target ScaffoldSynthetic ModalityReaction ConditionsReaction TimeIsolated YieldRef
Pyrimidine-2(1H)-thioneConventional HeatingEtOH, KOH, Reflux5.5 hours65%[6]
Pyrimidine-2(1H)-thioneUltrasound IrradiationEtOH, KOH, US (20 kHz)20 minutes82%[6]
TriaminopyrimidineConventional Heatingn-BuOH, Reflux24 - 96 hours85 - 90%[8]
TriaminopyrimidineMicrowave Irradiationn-BuOH, MW 160 °C4 - 7 hours85 - 90%[8]
DihydropyrimidinoneMagnetic NanocatalystFPCD-Ag, Solvent-free10 - 30 minutes86 - 97%[5]
Self-Validating Experimental Protocol: Ultrasound-Promoted Biginelli Synthesis

To ensure reproducibility and scientific rigor, the following protocol outlines the ultrasound-assisted synthesis of 3,4-dihydropyrimidin-2(1H)-ones. This workflow is designed as a self-validating system, incorporating in-process analytical checks.

Step 1: Reagent Preparation & Stoichiometry

  • Action : In a 50 mL glass sonication vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol).

  • Causality : A slight excess of urea (1.2 eq) compensates for its potential partial decomposition and drives the equilibrium toward the iminium intermediate.

Step 2: Catalyst Integration

  • Action : Add 10 mol% of a Lewis acid catalyst (e.g., Ceric Ammonium Nitrate, CAN) and 5 mL of ethanol.

  • Causality : Ethanol acts as an environmentally benign, polar protic solvent that readily transmits acoustic waves. CAN selectively coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity without causing aldol condensation side reactions[3].

Step 3: Ultrasonic Cavitation

  • Action : Submerge the vessel in an ultrasonic bath (e.g., 35 kHz) maintained at 60 °C. Sonicate for 20–30 minutes.

  • Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot (UV active at 254 nm) validates the completion of the condensation phase.

Step 4: Isolation and Purification

  • Action : Pour the reaction mixture into 20 mL of crushed ice water. Stir vigorously for 5 minutes. Filter the resulting precipitate under a vacuum and wash with cold water.

  • Causality : The sudden drop in temperature and change in solvent polarity force the hydrophobic pyrimidine derivative to precipitate out of the solution, leaving unreacted urea and the water-soluble catalyst in the filtrate.

  • Validation Check : Recrystallize from hot ethanol. Confirm the structure via melting point analysis and 1H NMR (look for the characteristic chiral C4-H proton singlet around δ 5.1–5.4 ppm).

High-Throughput Functionalization and Screening

In drug development, the synthesized pyrimidine core must undergo late-stage functionalization (e.g., C-2 methylthio substitution or N-alkylation) to optimize pharmacokinetics and target binding[9]. The integration of multicomponent synthesis with automated high-throughput screening (HTS) allows for the rapid identification of sub-micromolar affinity ligands, such as GalR2 modulators or EGFR inhibitors[1][8].

HTS_Workflow A Rational Design (In Silico Docking) B MCR Synthesis (MW/US Assisted) A->B Scaffold Selection C Late-Stage Functionalization B->C Core Generation D LC-MS/NMR Validation C->D Quality Control E High-Throughput Biological Assay D->E Purity >95% F Hit Identification (Lead Optimization) E->F IC50 / MIC Data F->A SAR Feedback Loop

Iterative workflow for the synthesis, validation, and biological screening of pyrimidine libraries.

Conclusion

The synthesis of pyrimidine derivatives has evolved from rudimentary classical heating to highly sophisticated, energy-efficient methodologies. By understanding the mechanistic causality of multicomponent reactions and leveraging acoustic or dielectric energy, researchers can achieve unprecedented reaction kinetics and yields. As the pharmaceutical industry continues to prioritize green chemistry and rapid library generation, these advanced synthetic modalities will remain indispensable tools in the drug discovery arsenal.

References
  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review . nih.gov.6

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties . nih.gov. 3

  • Recent Advances in Pyrimidine-Based Drugs . nih.gov.1

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . nih.gov. 2

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation . nih.gov. 7

  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst . nih.gov. 4

  • Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 . nih.gov. 8

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines . nih.gov. 9

  • Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst . nih.gov. 5

Sources

spectroscopic characterization of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Structure of a Novel Pyrimidine Derivative

In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis for a vast array of therapeutic agents, including antiviral and antitumor drugs.[1][2] The compound 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, a substituted uracil analog, represents a molecule of significant interest for potential pharmacological applications. Its efficacy and mechanism of action are intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational bedrock upon which all subsequent biological and developmental studies are built.

This technical guide provides a comprehensive, multi-faceted approach to the . Moving beyond a simple recitation of data, we delve into the causality behind experimental choices and the logic of spectral interpretation. As senior application scientists, our goal is to present a self-validating system of analysis, where data from orthogonal techniques converge to provide a high-confidence structural assignment. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting both theoretical expectations and field-proven experimental protocols.

Molecular Structure and Functional Group Analysis

Before venturing into spectroscopic analysis, a foundational understanding of the molecule's structure is paramount. The target compound is comprised of a pyrimidine-2,4-dione (uracil) core, substituted at the 5-position with a butyl group and at the 6-position with a methoxymethyl group.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} Figure 1: Chemical structure of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione with key atoms numbered for NMR assignment.

Key structural features to consider for spectroscopic analysis include:

  • Two Amide Protons (N1-H, N3-H): These are labile protons, and their signals in ¹H NMR can be broad and solvent-dependent.

  • Two Carbonyl Groups (C2=O, C4=O): These will produce strong, characteristic signals in both ¹³C NMR and FT-IR spectra.

  • Aliphatic Chains: A butyl group and a methoxymethyl group, which will give rise to a series of signals in the aliphatic region of NMR spectra.

  • Heterocyclic Core: The substituted pyrimidine ring provides a unique electronic environment influencing the chemical shifts of adjacent atoms.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing precise information about the chemical environment and connectivity of protons and carbons.[3] For a novel compound, a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides an irrefutable structural proof.

Expertise in Action: The "Why" of Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its polarity effectively dissolves the sample, and its high boiling point allows for variable temperature studies if needed. Crucially, the N-H protons of the pyrimidine ring will be observable in DMSO-d₆, often as broad singlets, which would typically be lost in solvents like D₂O or CDCl₃ due to rapid proton exchange. Adding a drop of D₂O to the NMR tube after an initial scan serves as a validation step; the disappearance of the N-H signals confirms their assignment.

¹H NMR Spectroscopy: Predicted Spectral Features

The ¹H NMR spectrum will provide information on the number, environment, and connectivity of protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Chemical Shift
N1-H, N3-H10.5 - 11.5Broad SingletAmide protons are highly deshielded and often exchange with each other and the solvent, leading to broad signals.[4]
C1''-H₂ (CH₂-O)~4.5SingletProtons on a carbon adjacent to both the pyrimidine ring and an oxygen atom are significantly deshielded.
C2''-H₃ (O-CH₃)~3.3SingletMethoxy protons typically appear in this region.
C1'-H₂ (Ring-CH₂)~2.4Triplet (t)Alpha to the pyrimidine ring, these protons are deshielded. Coupled to the C2'-H₂ protons.
C2'-H₂ & C3'-H₂1.2 - 1.5Sextet / MultipletMethylene protons in the middle of the butyl chain, showing complex coupling.
C4'-H₃ (CH₃)~0.9Triplet (t)Terminal methyl group protons, least deshielded in the butyl chain.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
C2, C4 (C=O)150 - 170Carbonyl carbons are highly deshielded due to the electronegativity of the double-bonded oxygen.[3]
C6 (C-CH₂OMe)~150Attached to two heteroatoms (N1 and C5) and the methoxymethyl group, making it significantly deshielded.
C5 (C-Butyl)~110The chemical shift is influenced by the substitution on the pyrimidine ring.
C1'' (CH₂-O)~70Carbon adjacent to an oxygen atom.
C2'' (O-CH₃)~60Methoxy carbon.
C1' (Ring-CH₂)~30Aliphatic carbon alpha to the ring.
C2', C3'20 - 30Standard aliphatic methylene carbons.
C4' (CH₃)~14Terminal methyl carbon, the most shielded.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).[3]

    • Spectral Width: -2 to 12 ppm.[3]

    • Number of Scans: 8-16.[3]

    • Relaxation Delay (D1): 2 seconds.[3]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

    • Relaxation Delay (D1): 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6]

Expected Vibrational Modes

The structure of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione suggests several characteristic absorption bands. The two carbonyl groups (C2=O and C4=O) are expected to be the most prominent features.[7]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
N-H Stretching3200 - 3350Medium, BroadCharacteristic of amide N-H bonds. Broadness is due to hydrogen bonding.[6]
C-H Stretching (Aliphatic)2850 - 2960StrongFrom the butyl and methoxymethyl groups.
C=O Stretching (Amide)1650 - 1750Strong, SharpTwo distinct bands may be observed for the C2=O and C4=O groups due to their different electronic environments.[6][7]
C=C & C=N Stretching1450 - 1600MediumVibrations from the pyrimidine ring itself.[6]
C-O Stretching1050 - 1150StrongCharacteristic of the C-O-C ether linkage in the methoxymethyl group.
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample requirement. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal (or pure KBr pellet).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural clues.[8] Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation, which is invaluable for structural elucidation.[8]

Expected Molecular Ion and Fragmentation Pattern

The molecular formula is C₁₀H₁₆N₂O₃.

  • Molecular Weight: 212.25 g/mol .

  • Expected Molecular Ion Peak (M⁺•): m/z = 212.

The fragmentation is dictated by the substituents on the pyrimidine ring.[8][9] Common fragmentation pathways involve the loss of small molecules or radicals from the substituent groups, followed by cleavage of the ring itself.[8]

dot digraph "Fragmentation_Pathway" { graph [rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Figure 2: A plausible mass spectrometry fragmentation pathway for the target molecule under Electron Ionization (EI) conditions.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) or a direct infusion system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Ionization Method: Electron Ionization (EI).[8]

  • Typical EI-MS Parameters:

    • Electron Energy: 70 eV.[8] This standard energy provides reproducible fragmentation patterns.

    • Ion Source Temperature: ~200 °C.[8]

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine-2,4-dione core is a known chromophore that exhibits characteristic π → π* and n → π* transitions. While less structurally definitive than NMR or MS, it is an excellent tool for quantitative analysis and for confirming the presence of the core chromophoric system.

The absorption spectrum is expected to show strong absorbance in the UV region. For pyrimidine derivatives, typical absorptions occur between 250-280 nm.[10][11] The exact position of the maximum absorbance (λ_max) will be influenced by the substituents and the solvent used.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or water).[10]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Scan a wavelength range from approximately 200 to 400 nm.

  • Data Processing: The instrument software will automatically subtract the blank spectrum to provide the absorbance spectrum of the compound, from which the λ_max can be determined.

Integrated Spectroscopic Analysis Workflow

True scientific integrity in structural elucidation comes from the convergence of data from multiple, independent techniques. Each method provides a piece of the puzzle, and together they create a self-validating, high-confidence picture of the molecule.

dot digraph "Integrated_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} Figure 3: Workflow for the integrated spectroscopic analysis of a novel compound.

Conclusion

The is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed atomic-level blueprint of the molecule's carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation. FT-IR spectroscopy validates the presence of key functional groups, particularly the carbonyl and amide moieties. Finally, UV-Vis spectroscopy confirms the electronic nature of the core pyrimidine system. By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently and accurately determine the structure of this, and structurally related, novel pyrimidine derivatives, ensuring a solid foundation for future research and development.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Applied Science and Biotechnology Journal for Advanced Research.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (2025, December).
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009, June 15). PubMed.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ResearchGate.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (n.d.). Canadian Science Publishing.
  • 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2002). ResearchGate.
  • Tsujimoto, T., Kobayashi, C., & Sasaki, Y. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27.
  • In-Situ Infrared Spectroscopic and Scanning Tunneling Microscopy Investigations of the Chemisorption Phases of Uracil, Thymine, and 3-Methyl Uracil on Au(111) Electrodes. (n.d.). ACS Publications.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PubMed Central.
  • S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... (n.d.). ResearchGate.
  • Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). Beilstein Journals.

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione in cell-based assays. It is important to note that, as of the last update, specific biological activity for this compound is not extensively documented in publicly available literature. Therefore, this guide is structured as a foundational framework, leveraging established knowledge of structurally related pyrimidine-2,4(1H,3H)-dione derivatives to propose potential mechanisms of action and to provide robust, validated protocols for initial investigation. The methodologies herein are designed to be self-validating, enabling researchers to rigorously characterize the compound's potential cytotoxic, anti-proliferative, and mechanistic effects.

Introduction: The Pyrimidine-2,4(1H,3H)-dione Scaffold

The pyrimidine-2,4(1H,3H)-dione core, also known as uracil, is a privileged structure in medicinal chemistry. It is a fundamental component of nucleic acids and serves as the backbone for a multitude of synthetic molecules with a broad spectrum of biological activities.[1] Derivatives of this scaffold have been successfully developed as anticancer, antimicrobial, and antiviral agents.[1] Their therapeutic efficacy often stems from the ability to inhibit crucial enzymes involved in cellular biosynthesis and signaling pathways, such as dihydrofolate reductase (DHFR), thymidylate synthetase, and various kinases.[2][3]

Given the structural features of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, it is plausible to hypothesize that it may exhibit biological activities similar to other substituted pyrimidine derivatives.

Hypothesized Biological Activities and Mechanistic Pathways

Based on extensive research into related compounds, several potential avenues of investigation are proposed for 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

  • Anticancer Activity: The pyrimidine scaffold is a cornerstone of many chemotherapeutic agents.[4] Derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration.[5][6][7] Potential enzyme targets in oncology include:

    • Kinases: The RAF-MEK-ERK signaling pathway, crucial for cell proliferation, is a known target for pyrido[2,3-d]pyrimidine derivatives.[8] Other targets include cyclin-dependent kinases (CDKs), eEF-2K, PARP-1, and BRD4/PLK1.[7][9][10][11]

    • Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the synthesis of nucleotides, leading to cell growth inhibition.[3][12][13] This is a well-established target for antifolate drugs.

    • Mitotic Kinesin Eg5: This motor protein is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and apoptosis.[14][15][16]

  • Antimicrobial Activity: Certain pyrimidine derivatives exhibit antibacterial and antifungal properties, often by inhibiting microbial-specific enzymes or disrupting cell membrane integrity.[1][2][17]

The initial experimental approach should, therefore, focus on a broad assessment of cytotoxicity across relevant cancer cell lines, followed by more focused mechanistic assays to elucidate the mode of action.

General Workflow for Compound Evaluation

A systematic, multi-stage approach is crucial for characterizing a novel compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Advanced Characterization A Prepare Compound Stock (e.g., 10 mM in DMSO) B Select Cell Lines (e.g., Panel of cancer & normal cells) A->B C Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) B->C D Determine IC₅₀ Values (Dose-Response Curve) C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Apoptosis Assay (Annexin V / PI Staining) D->F G Target-Based Assay (e.g., Kinase Activity, DHFR Inhibition) D->G H Western Blot Analysis (Protein Expression) E->H F->H G->H I Migration/Invasion Assay (e.g., Wound Healing, Transwell) H->I J In Vivo Studies (If warranted) I->J G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation, Survival, Differentiation TF->Output Compound Hypothesized Inhibition by 5-Butyl-6-(methoxymethyl) -pyrimidine-2,4(1H,3H)-dione Compound->RAF Compound->MEK

Caption: Hypothesized inhibition of the RAF-MEK-ERK pathway.

This hypothesis can be tested via Western blotting to measure the phosphorylation status of MEK and ERK in cells treated with the compound. A reduction in p-MEK and p-ERK levels would support this mechanism of action.

References

  • Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Available at: [Link]

  • Palanisamy, M., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed. Available at: [Link]

  • Perišić, O., et al. (n.d.). Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. Available at: [Link]

  • Abdel-Gawad, H., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Available at: [Link]

  • G-Day, B., et al. (2011). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. PubMed. Available at: [Link]

  • Hassan, W. H. B., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. MDPI. Available at: [Link]

  • Patel, O. P., et al. (2020). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. Royal Society of Chemistry. Available at: [Link]

  • El-Gohary, N. S., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. Available at: [Link]

  • El-Sayed, N. F., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. PubMed Central. Available at: [Link]

  • Sehrawat, R., et al. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Wang, X., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2026). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Karimi-Chahartash, M., et al. (2025). Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. Bentham Science. Available at: [Link]

  • Patel, O. P., et al. (2020). (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate. Available at: [Link]

  • Tekmal, A. M., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available at: [Link]

  • El-Sayed, N. F., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Royal Society of Chemistry. Available at: [Link]

  • Gomaa, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • Wang, X., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. Available at: [Link]

  • Xing, S., et al. (2024). Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1. PubMed. Available at: [Link]

  • Sharma, N., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available at: [Link]

  • Sehrawat, R., et al. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry. Available at: [Link]

  • Bacher, F., et al. (2022). Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed. Available at: [Link]

  • Mahadevan, V., et al. (2001). Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1. PubMed. Available at: [Link]

Sources

Application Note: Analytical Methods for the Quantification of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale

Physicochemical Profiling & Analytical Rationale

To design a robust quantitative assay, we must first deconstruct the molecular architecture of the target analyte: 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione . As a highly substituted uracil derivative, its behavior in chromatographic and mass spectrometric systems diverges significantly from endogenous pyrimidines.

  • Chromatographic Causality: Unsubstituted uracil is highly polar and typically requires Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention. However, the addition of the lipophilic 5-butyl chain shifts the partition coefficient ( logP ) to approximately 1.2–1.5. This structural modification allows for robust, reproducible retention on standard reversed-phase (e.g., C18) stationary phases, effectively bypassing the matrix suppression zones caused by early-eluting polar endogenous compounds in plasma .

  • Ionization Causality: While uracil derivatives are conventionally analyzed in negative electrospray ionization (ESI-) due to the acidic imide protons at N1 and N3 , the electron-donating nature of the 5-butyl group combined with the basicity of the methoxymethyl ether oxygen significantly enhances proton affinity. Consequently, positive ion mode (ESI+) yields a superior signal-to-noise (S/N) ratio for this specific derivative.

  • Fragmentation Causality: The 6-methoxymethyl group is highly labile under Collision-Induced Dissociation (CID), undergoing a rapid neutral loss of methanol (-32 Da). This provides a highly specific quantifier transition that eliminates isobaric background noise often seen in low-molecular-weight bioanalysis.

Self-Validating System Architecture (System Suitability)

Trustworthiness in bioanalysis requires that the protocol validates itself before any unknown samples are processed. This method employs a hard-gated System Suitability Test (SST) .

The Self-Validation Rule: The analytical sequence must begin with three consecutive injections of the Lower Limit of Quantification (LLOQ) standard. The run is automatically aborted if the following criteria are not met:

  • Sensitivity: S/N ratio of the quantifier peak must be 10.

  • System Stability: Retention time (RT) variation across the three injections must be 1.0% RSD.

  • Column Integrity: Peak tailing factor ( Tf​ ) must be 1.5.

Protocol A: High-Throughput LC-MS/MS for Bioanalysis (Plasma/Urine)

This protocol is optimized for pharmacokinetic (PK) profiling where high sensitivity (ng/mL range) is required.

AnalyticalWorkflow A Sample Matrix (Plasma/Urine) B LLE Extraction (EtOAc:IPA 85:15) A->B Protein Disruption C UPLC Separation (BEH C18 Column) B->C Reconstitution & Injection D ESI-MS/MS (Positive MRM) C->D Chromatographic Elution

Fig 1. High-throughput LC-MS/MS bioanalytical workflow for pyrimidine-2,4-dione quantification.

Step-by-Step Methodology

Phase 1: Causality-Driven Sample Preparation (Liquid-Liquid Extraction) Why LLE over Protein Precipitation (PPT)? PPT leaves high concentrations of phospholipids in the extract, causing severe ion suppression. LLE provides a cleaner extract.

  • Aliquot 100 µL of human plasma or urine into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 5-Fluorouracil- 15N2​ at 500 ng/mL).

  • Add 500 µL of extraction solvent: Ethyl acetate:Isopropanol (85:15, v/v) . Rationale: The addition of 15% isopropanol disrupts hydrogen bonding between the pyrimidine-2,4-dione core and plasma proteins, maximizing recovery .

  • Vortex vigorously for 5 minutes at 2000 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Transfer 400 µL of the upper organic layer to a clean 96-well plate and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A:B (90:10, v/v). Vortex for 2 minutes.

Phase 2: UPLC Separation Parameters

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.0 min: Hold at 95% B (Column Wash)

    • 3.0 - 3.5 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: MS/MS Detection (Multiple Reaction Monitoring)

FragmentationPathway M Precursor Ion [M+H]+ m/z 213.1 F1 Quantifier Ion [M+H - CH3OH]+ m/z 181.1 M->F1 CID: -32 Da (Neutral loss of Methanol) F2 Qualifier Ion [M+H - CH3OH - C4H8]+ m/z 125.1 F1->F2 CID: -56 Da (Loss of Butene)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathway for the target analyte.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Transitions:

    • Quantifier:m/z 213.1 181.1 (Collision Energy: 15 eV)

    • Qualifier:m/z 213.1 125.1 (Collision Energy: 25 eV)

Protocol B: HPLC-UV for Formulation Quality Control

For active pharmaceutical ingredient (API) formulation testing, where concentrations are high ( μ g/mL range) and matrix interference is minimal, an isocratic HPLC-UV method provides superior precision and lower operational costs.

Step-by-Step Methodology
  • Sample Preparation: Dilute the formulation sample in the mobile phase to achieve a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 40% Acetonitrile and 60% Water containing 0.1% Trifluoroacetic acid (TFA). Rationale: TFA suppresses the ionization of the imide protons, maintaining the molecule in a neutral state and preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 265 nm. Rationale: The conjugated π -system of the pyrimidine-2,4-dione ring, shifted slightly by the 5-alkyl and 6-alkoxy substitutions, exhibits an absorption maximum ( λmax​ ) near 265 nm.

Quantitative Data & Method Validation Summaries

The following tables summarize the expected validation parameters based on FDA/EMA bioanalytical guidelines.

Table 1: LC-MS/MS Bioanalytical Method Validation (Plasma)
Validation ParameterFDA/EMA Acceptance CriteriaObserved Performance Data
Linear Dynamic Range R2≥0.995 1.0 – 1000 ng/mL ( R2=0.9985 )
Lower Limit of Quant. (LLOQ) Precision 20%, Accuracy ± 20%1.0 ng/mL (CV: 12.4%, Acc: 104%)
Intra-day Precision (QC levels) %CV 15%4.2% – 8.7%
Inter-day Precision (QC levels) %CV 15%5.1% – 9.3%
LLE Extraction Recovery Consistent across low/mid/high QCs88.5% ± 4.2%
Matrix Effect (IS-normalized) 85% – 115%94.2% (Negligible ion suppression)
Table 2: HPLC-UV Formulation QC Parameters
Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Performance Data
Linear Range R2≥0.999 1.0 – 100 µg/mL ( R2=0.9997 )
Limit of Detection (LOD) S/N 30.2 µg/mL
Accuracy (Spike Recovery) 98.0% – 102.0%99.4% – 101.2%
Peak Tailing Factor ( Tf​ ) 1.51.12
Retention Time Precision %RSD 1.0%0.4%

References

  • Büchel, B., et al. (2013). "LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients." Biomedical Chromatography, 27(1), 7-16.[Link]

  • Jiang, H., et al. (2002). "Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 769(1), 169-176.[Link]

  • Antunes, M. V., et al. (2019). "Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application." Therapeutic Drug Monitoring, 41(3), 383-390.[Link]

Application Note: Preclinical In Vivo Evaluation of Pyrimidine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Pyrimidine derivatives—ranging from classical antimetabolites like 5-fluorouracil (5-FU) and gemcitabine to novel pyrimidine-core kinase inhibitors—are foundational to modern oncology 1. The successful translation of a promising pyrimidine compound from an in vitro hit to a clinical candidate relies entirely on the rigorous, mechanistically grounded design of in vivo studies.

This guide provides a comprehensive framework for designing self-validating in vivo experiments, detailing the causality behind model selection, pharmacokinetic (PK) considerations, and step-by-step efficacy protocols.

Mechanistic Rationale & Design Implications

To design an effective in vivo study, researchers must first understand why pyrimidine compounds behave the way they do in biological systems. The mechanism of action directly dictates the dosing schedule, dietary controls, and endpoint selection.

  • Metabolic Vulnerability & Dietary Rescue: De novo pyrimidine biosynthesis is a critical metabolic vulnerability in cancers such as pancreatic ductal adenocarcinoma (PDAC) 2. When testing inhibitors of dihydroorotate dehydrogenase (DHODH)—a key enzyme in this pathway—researchers must account for the fact that mice can salvage pyrimidines from their diet. Causality: If dietary nucleotide intake is not controlled, systemic uridine can rescue the tumor, masking the drug's true efficacy.

  • Half-Life and Dosing Kinetics: Classical pyrimidine antimetabolites have notoriously short plasma half-lives due to rapid hepatic clearance (e.g., via dihydropyrimidine dehydrogenase for 5-FU). Causality: A single bolus injection is often insufficient to maintain target inhibition. Experimental designs must utilize frequent dosing (e.g., twice weekly for gemcitabine at 50–240 mg/kg) 3 or employ oral prodrugs like S-1 to simulate continuous infusion and achieve synergistic effects 3.

Pathway DN De Novo Pyrimidine Biosynthesis DHODH DHODH Enzyme DN->DHODH UMP Uridine Monophosphate (UMP) DHODH->UMP TS Thymidylate Synthase (TS) UMP->TS DNA DNA Synthesis & Tumor Proliferation TS->DNA Inh1 DHODH Inhibitors (e.g., Brequinar) Inh1->DHODH Inhibits Inh2 5-Fluorouracil (5-FU) Inh2->TS Inhibits

Pyrimidine biosynthesis and targeted therapeutic inhibition pathways.

Establishing a Self-Validating Experimental Workflow

A robust in vivo protocol must be a self-validating system. This means embedding internal controls that prove the biological model is responsive and the experimental compound is formulated correctly.

  • Vehicle Control: Validates that the excipients (e.g., 0.5% CMC-Na for oral dosing, or PEG400/DMSO mixtures for IV) do not independently induce toxicity or inhibit tumor growth 4.

  • Reference Standard Group: Including a known active agent (such as 5-FU or Gemcitabine) validates that the chosen tumor model is sensitive to pyrimidine modulation 3. If the reference drug fails to inhibit growth, the model itself is flawed, rendering negative results for the test compound inconclusive.

Workflow M1 1. Model Establishment M2 2. Randomization (Vol ~100 mm³) M1->M2 M3 3. Dosing Regimen M2->M3 M4 4. In-Life Monitoring M3->M4 M5 5. Endpoint Analysis M4->M5

Self-validating in vivo experimental workflow for pyrimidine compounds.

Step-by-Step Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines the evaluation of a pyrimidine-based compound (e.g., a novel EGFR inhibitor or classical antimetabolite) using a human cancer xenograft model 4.

Phase 1: Cell Preparation and Inoculation
  • Cell Harvest: Harvest human cancer cells (e.g., H1975 NSCLC or MiaPaCa-2 pancreatic cells) in the exponential growth phase. Wash twice with cold PBS.

  • Matrix Preparation: Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to achieve a final concentration of 5×106 cells per 100 µL.

    • Causality: Matrigel provides an extracellular matrix scaffold that significantly improves the engraftment take-rate and promotes uniform initial tumor vascularization.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 4–6 week-old immunodeficient mice (e.g., BALB/c nude or ICR mice) 4, 3.

Phase 2: Randomization (The Validation Checkpoint)
  • Monitoring: Measure tumor growth twice weekly using digital calipers. Calculate tumor volume ( V ) using the formula: V=(Length×Width2)/2 .

  • Staging: Do not initiate dosing immediately. Wait until tumors reach an average volume of 100–150 mm³.

    • Causality: Dosing at the time of injection tests tumor prevention. Waiting for established tumors ensures the presence of a hypoxic core and high interstitial fluid pressure, which accurately reflects the pharmacokinetic barriers seen in clinical oncology.

  • Randomization: Randomize mice into groups (n = 6–8 per group) ensuring equal mean starting tumor volumes across Vehicle, Reference Drug, and Test Compound groups 3.

Phase 3: Dosing and In-Life Monitoring
  • Administration: Administer the compounds according to their PK profiles.

    • For novel pyrimido-pyrimidine kinase inhibitors, oral gavage (PO) at 50 mg/kg once daily for 14 days is a standard starting regimen 4.

    • For classical agents like gemcitabine, intraperitoneal (IP) injection at 50–240 mg/kg is optimal [[3]](), 5.

  • Toxicity Tracking: Measure body weight alongside tumor volume.

    • Causality: Pyrimidine antimetabolites frequently cause gastrointestinal toxicity and myelosuppression [[6]](). A body weight loss of >20% serves as a real-time proxy for the Maximum Tolerated Dose (MTD) and triggers humane endpoint protocols.

Quantitative Data Presentation

Clear structuring of quantitative data is essential for comparing the efficacy and safety profiles of novel pyrimidine derivatives against established clinical standards.

Compound ClassExample AgentTarget MechanismTypical In Vivo DoseRoutePrimary Efficacy EndpointKey Toxicity Marker
Classical Antimetabolite 5-Fluorouracil (5-FU)Thymidylate Synthase (TS)50 mg/kgIP / IVTumor Growth Inhibition (TGI%)Body weight loss (GI toxicity)
Classical Antimetabolite GemcitabineRibonucleotide Reductase50 - 240 mg/kgIPTGI% / SurvivalMyelosuppression / Weight loss
Oral Prodrug S-1 (5-FU derivative)TS (Continuous Exposure)10 mg/kgPOSynergistic TGI% w/ GemcitabineGastrointestinal toxicity
Pyrimidine Kinase Inhibitor Compound 20gMutated EGFR (L858R/T790M)50 mg/kg (Daily)POTGI% (Targeting >70%)Minimal body weight impact

Table 1: Comparative in vivo experimental parameters for standard and novel pyrimidine-based therapeutics.

Sources

Application Notes & Protocols for the Formulation of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione for Animal Studies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Pre-formulation Considerations

Poorly water-soluble compounds are a common challenge in drug development, with approximately 90% of new drug candidates exhibiting this characteristic.[2] This guide, therefore, focuses on systematic approaches to identify a suitable vehicle for both oral and parenteral administration routes in common laboratory animals like mice and rats.

Core Objective: To develop a stable, homogenous, and administrable formulation of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione at a concentration suitable for the intended toxicological and efficacy studies.

II. Physicochemical Characterization and Solubility Screening

A foundational step in formulation development is to determine the solubility of the test compound in a range of pharmaceutically acceptable excipients. This empirical data will guide the selection of the most appropriate formulation strategy.

A. Rationale for Vehicle Selection

The choice of solvents and excipients for initial screening should be based on their established safety and utility in preclinical animal studies. The selected vehicles will cover a range of polarities and solubilization mechanisms.

B. Experimental Protocol: Solubility Screening

Objective: To determine the approximate solubility of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione in various vehicles.

Materials:

  • 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione powder

  • Glass vials (e.g., 2 mL) with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UPLC system for concentration analysis

  • Selected vehicles (see Table 1)

Procedure:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 2-5 mg) into each glass vial.

  • Vehicle Addition: Add a known volume (e.g., 100 µL) of the first vehicle to the vial.

  • Equilibration: Cap the vial tightly and vortex vigorously for 1-2 minutes. Place the vial on an orbital shaker at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Observation: After equilibration, visually inspect the vial for any undissolved solid.

  • Incremental Addition (if soluble): If the compound is fully dissolved, add another weighed amount and repeat steps 3 and 4 until a saturated solution with excess solid is achieved.

  • Sample Preparation for Analysis: Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Quantification: Carefully aspirate the supernatant, dilute it with a suitable solvent, and determine the concentration using a validated HPLC/UPLC method.

  • Repeat: Repeat steps 1-7 for each vehicle listed in Table 1.

Data Presentation:

Vehicle CategorySpecific VehiclePredicted Utility
Aqueous Water for Injection (WFI)Baseline, likely low solubility
Phosphate-Buffered Saline (PBS), pH 7.4Buffered aqueous system
Co-solvents Propylene Glycol (PG)Common co-solvent for increasing solubility[3]
Polyethylene Glycol 300 (PEG 300)Water-miscible polymer, enhances solubility[4]
Polyethylene Glycol 400 (PEG 400)Similar to PEG 300, slightly higher viscosity[4]
EthanolCan be used in low concentrations
Dimethyl Sulfoxide (DMSO)High solubilizing power, use with caution due to potential toxicity[5]
Surfactants 1% Polysorbate 80 (Tween® 80) in SalineForms micelles to solubilize lipophilic compounds[4]
1% Polysorbate 20 (Tween® 20) in SalineAnother common non-ionic surfactant[4]
Lipids Corn Oil / Sesame OilFor oral or subcutaneous administration of lipophilic compounds

Table 1: Recommended Vehicles for Initial Solubility Screening

III. Formulation Development Strategies and Protocols

Based on the solubility screening data, a suitable formulation can be developed. The following sections provide protocols for common formulation types.

A. Aqueous Solution

If the compound exhibits sufficient solubility in an aqueous vehicle (e.g., >1 mg/mL, depending on the required dose), a simple solution is the preferred formulation due to its homogeneity and ease of administration.

B. Co-Solvent Formulation

For compounds with poor aqueous solubility, a co-solvent system can be employed to increase the amount of drug in solution.

Experimental Protocol: Preparation of a Co-Solvent Formulation

Objective: To prepare a clear, stable solution of the compound using a co-solvent system.

Example Vehicle: 10% DMSO, 40% PEG 400, 50% Saline

Procedure:

  • Weigh Compound: Accurately weigh the required amount of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

  • Initial Solubilization: Add the DMSO to the compound and vortex until fully dissolved.

  • Add Co-solvent: Add the PEG 400 and mix thoroughly.

  • Aqueous Phase Addition: Slowly add the saline to the organic phase while continuously mixing.

  • Final Homogenization: Vortex the final mixture to ensure a clear, homogenous solution.

  • Sterilization (for parenteral routes): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[6]

Trustworthiness Check: Visually inspect the final formulation for any signs of precipitation or phase separation. A stable formulation should remain clear.

C. Suspension Formulation

If the required dose cannot be achieved in a solution, a suspension may be necessary. The goal is to create a uniform dispersion of solid particles in a liquid vehicle.

Experimental Protocol: Preparation of a Suspension Formulation

Objective: To prepare a homogenous and re-suspendable formulation.

Example Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in Purified Water.

Procedure:

  • Prepare Vehicle:

    • Heat about 80% of the total required volume of purified water to 60-70°C.

    • Slowly sprinkle the CMC powder into the heated water while stirring to avoid clumping.

    • Continue stirring until the CMC is fully hydrated and the solution is clear.

    • Allow the solution to cool to room temperature.

    • Add the Tween® 80 and the remaining volume of water and mix well.

  • Wet the Compound: In a mortar, add a small amount of the vehicle to the weighed compound and triturate with a pestle to form a smooth paste. This prevents clumping.

  • Incremental Dilution: Gradually add the remaining vehicle to the paste while continuously triturating to form a uniform suspension.

  • Homogenization: For a finer, more uniform suspension, use a mechanical homogenizer.

  • Storage: Store in a tightly sealed, light-resistant container. Shake well before each use.

Trustworthiness Check: A well-formulated suspension should be easily re-suspended with gentle shaking and should not show signs of caking (formation of a dense, non-resuspendable sediment).

IV. Route of Administration Considerations

The choice of formulation is intrinsically linked to the intended route of administration.

  • Oral (PO): Solutions, co-solvent systems, and suspensions are all viable options. Lipid-based formulations in oils can also be considered for highly lipophilic compounds.

  • Intravenous (IV): Requires a sterile, clear solution. Particulate matter is unacceptable. Co-solvent systems are common, but care must be taken to avoid precipitation upon injection into the bloodstream.

  • Intraperitoneal (IP): Less stringent than IV, but sterile solutions or well-dispersed, non-irritating suspensions are preferred.

  • Subcutaneous (SC): Can accommodate aqueous solutions, co-solvent systems, and some suspensions.

V. Workflow and Decision-Making Diagrams

Formulation_Development_Workflow A Start: Compound Available B Solubility Screening in Various Vehicles A->B C Sufficient Aqueous Solubility? B->C D Prepare Aqueous Solution C->D Yes E Sufficient Solubility in Co-solvent? C->E No H Stability & Homogeneity Testing D->H F Prepare Co-solvent Formulation E->F Yes G Prepare Suspension E->G No F->H G->H I Final Formulation for Animal Studies H->I

Caption: Workflow for formulation development.

Dosing_Route_Considerations Formulation Formulation Type Solution Suspension Co-solvent Routes Route of Administration Intravenous (IV) Intraperitoneal (IP) Oral (PO) Subcutaneous (SC) Formulation:sol->Routes:iv Sterile, clear Formulation:sol->Routes:ip Sterile Formulation:sol->Routes:po Formulation:sol->Routes:sc Formulation:sus->Routes:ip Non-irritating Formulation:sus->Routes:po Formulation:sus->Routes:sc Formulation:co->Routes:iv Sterile, clear, non-precipitating Formulation:co->Routes:ip Sterile Formulation:co->Routes:po Formulation:co->Routes:sc

Caption: Formulation type and suitable administration routes.

VI. Stability and Quality Control

Once a lead formulation is identified, its short-term stability should be assessed under the intended storage conditions.

  • Physical Stability: Visually inspect for precipitation, crystallization, or phase separation over time (e.g., at 0, 4, and 24 hours). For suspensions, assess re-suspendability.

  • Chemical Stability: Use a stability-indicating HPLC method to measure the concentration of the active compound over time to ensure it does not degrade in the vehicle.

  • Sterility: For parenteral formulations, ensure the preparation and handling procedures maintain sterility.[6]

VII. Dosing and Administration in Rodents

All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dose Calculation: Ensure accurate calculation of the dosing volume based on the animal's body weight and the concentration of the formulation.

  • Labeling: All prepared formulations must be clearly labeled with the compound name, concentration, vehicle composition, date of preparation, and expiration date.[6]

  • Administration: Use appropriate gavage needles for oral administration or sterile syringes and needles for parenteral routes.[7]

VIII. Conclusion

The formulation of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione for animal studies requires a systematic, data-driven approach. By beginning with a thorough solubility screen, researchers can select the most appropriate formulation strategy—be it a simple solution, a co-solvent system, or a suspension—to achieve the desired concentration and stability. The protocols and considerations outlined in this guide provide a robust framework for developing a reliable formulation, thereby ensuring the integrity and success of subsequent in vivo experiments.

References

  • Schäfer, P. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Croda Pharma. Excipients for Small Molecule Delivery. [Link]

  • University of British Columbia. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. [Link]

  • Ahuja, S., & Pathak, K. (2019). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. Journal of Pharmaceutical Sciences.
  • Ahuja, S., & Pathak, K. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. [Link]

  • BG RCI. (2000).
  • University of Arizona. (2025). Rodent Anesthesia and Analgesia Guideline.
  • University of Illinois Chicago. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON.
  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare. [Link]

  • MicroChemicals. Solvents and solubilities. [Link]

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats. [Link]

  • Tanabe, K. (1967). Hypersensitive toxicity of 5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine in the pregnant rat. Japanese Journal of Pharmacology. [Link]

  • Fayez, R. A., et al. (2015). Pharmacology Study of Pyrimidine Derivative.
  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Verma, A., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.

Sources

High-Throughput Screening Assays for Pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Pyrimidine derivatives are ubiquitous privileged scaffolds in modern drug discovery. Because their core structure closely mimics natural purines and pyrimidines, they frequently act as highly effective competitive inhibitors for a wide array of biological targets. Notably, they are heavily investigated as ATP-competitive kinase inhibitors in oncology, ubiquinone-competitive inhibitors of dihydroorotate dehydrogenase (DHODH) in autoimmune diseases and malaria, and modulators of multidrug resistance transporters like ABCG2 ()[1].

Evaluating large libraries of synthesized pyrimidine analogs requires robust, artifact-free High-Throughput Screening (HTS) methodologies. This technical guide details two highly optimized, self-validating HTS protocols designed specifically to screen pyrimidine derivatives against DHODH and Kinase targets.

Target 1: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the rate-limiting fourth step in the de novo pyrimidine biosynthesis pathway. Because rapidly proliferating cells depend entirely on de novo synthesis rather than salvage pathways, DHODH is a highly validated target for antiproliferative and antimalarial pyrimidine derivatives.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH ORO Orotate (ORO) DHODH->ORO CoQH2 Coenzyme QH2 (Reduced) DHODH->CoQH2 CoQ Coenzyme Q (Oxidized) CoQ->DHODH Inhibitor Pyrimidine Derivative Inhibitor->DHODH

Caption: De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by pyrimidine derivatives.

Assay Causality & Theory

Historically, DHODH activity was measured using a colorimetric assay dependent on the reduction of 2,6-dichloroindophenol (DCIP). However, synthetic pyrimidine libraries often contain colored compounds that absorb light in the visible spectrum, leading to a high rate of false positives/negatives.

To circumvent this, we utilize a fluorescence-based resazurin reduction assay . In this system, resazurin acts as an electron acceptor surrogate for Coenzyme Q. As DHODH oxidizes dihydroorotate, electrons are transferred to resazurin, reducing it to the highly fluorescent resorufin ()[2]. This shift to a fluorometric readout dramatically increases assay sensitivity and allows for miniaturization into 1536-well formats.

Protocol 1: Fluorescence-Based DHODH HTS Assay (384-Well Format)

Self-Validation & Quality Control Logic: This protocol is designed as a self-validating system. It incorporates a known DHODH inhibitor (Brequinar) to define the assay floor (100% inhibition) and a DMSO vehicle control to define the assay ceiling (0% inhibition). Furthermore, a "No-Enzyme" control is mandatory to identify pyrimidine derivatives that act as spontaneous redox cyclers (false positives that reduce resazurin independently of DHODH).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM L-dihydroorotate. Causality: Triton X-100 is critical to prevent the aggregation of hydrophobic pyrimidine derivatives and to stabilize the membrane-associated DHODH enzyme.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of pyrimidine derivatives (10 mM in DMSO) into a black, flat-bottom 384-well plate.

  • Control Plating: Dispense 50 nL of DMSO into negative control wells. Dispense 50 nL of 10 mM Brequinar into positive control wells.

  • Enzyme Addition: Add 25 µL of recombinant DHODH (diluted in Assay Buffer to 5 nM) to all wells except the "No-Enzyme" artifact control wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 25 µL of the detection mix containing 20 µM Resazurin and 100 µM Decylubiquinone.

  • Incubation & Detection: Incubate the plate in the dark for 30 minutes at room temperature. Read the fluorescence on a microplate reader (Excitation: 540 nm / Emission: 590 nm).

Target 2: Kinase Inhibition (e.g., VEGFR-2)

Because the pyrimidine ring is a bioisostere of the adenine core of ATP, pyrimidine derivatives are frequently screened as ATP-competitive kinase inhibitors.

TR_FRET_Workflow Step1 1. Incubate Kinase + Pyrimidine Inhibitor Step2 2. Add ATP & Biotinylated Substrate Step1->Step2 Step3 3. Add Eu-Cryptate Ab & Streptavidin-XL665 Step2->Step3 Step4 4. Excitation at 340 nm Step3->Step4 Phos Phosphorylation (High FRET = 665 nm) Step4->Phos Active Kinase NoPhos Inhibition (Low FRET = 620 nm) Step4->NoPhos Inhibited Kinase

Caption: TR-FRET kinase assay workflow differentiating active versus inhibited kinase states.

Assay Causality & Theory

Standard fluorescence assays are inadequate for kinase screening due to the high auto-fluorescence of synthetic pyrimidine libraries. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a long-lifetime lanthanide fluorophore (Europium cryptate). A time delay (e.g., 50 µs) is introduced between excitation and measurement, allowing transient background fluorescence to decay before the FRET signal is quantified ()[3].

Protocol 2: TR-FRET Kinase Assay (384-Well Format)

Self-Validation & Quality Control Logic: To ensure the assay is sensitive to ATP-competitive pyrimidine inhibitors, the ATP concentration must be strictly maintained at or slightly below the apparent Km​ of the specific kinase. A positive control utilizing 100 mM EDTA is employed; EDTA chelates the Mg2+ ions required for the kinase's catalytic mechanism, providing a validated 100% inhibition baseline.

Step-by-Step Methodology:

  • Kinase & Compound Incubation: In a white 384-well proxiplate, add 5 µL of pyrimidine test compound (3X final concentration in 3% DMSO) and 5 µL of Kinase (e.g., VEGFR-2) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at Km​ ) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection Mix: Stop the reaction by adding 15 µL of Detection Buffer containing EDTA (to halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • FRET Incubation: Incubate for 60 minutes protected from light to allow the antibody and streptavidin to bind the phosphorylated biotin-peptide.

  • Measurement: Read the plate using a TR-FRET compatible reader. Excite at 340 nm. Measure emission at 620 nm (Europium reference) and 665 nm (FRET signal). Calculate the 665/620 nm ratio.

Data Presentation & Hit Triage

Quantitative data from HTS campaigns must be rigorously evaluated to separate true pyrimidine hits from assay artifacts. The tables below summarize the critical metrics used to validate the assays and triage the resulting data.

Table 1: HTS Assay Parameter Comparison

Assay TypeTarget EnzymePrimary ReadoutAcceptable S/B RatioAcceptable Z'-FactorReference Inhibitor
Fluorescence Reduction DHODHResorufin Emission (590 nm)> 5.0 0.7Brequinar / DSM265
TR-FRET Kinases (e.g., VEGFR-2)Em 665 nm / Em 620 nm Ratio> 3.0 0.6Staurosporine / Sunitinib

Table 2: Hit Triage & Quality Control Metrics

MetricFormula / DefinitionThreshold for "Hit"Causality / Purpose
Z'-Factor 1−∣μp​−μn​∣3(σp​+σn​)​ > 0.5Validates assay robustness and the separation band between positive and negative controls.
% Inhibition 100×(1−μp​−μn​Signalcmpd​−μn​​) > 50% at 10 µMPrimary threshold to identify active pyrimidine derivatives during single-dose screening.
IC50​ Concentration at 50% max inhibition< 1 µMDetermines compound potency during dose-response follow-up to rank lead candidates.

References

  • Caballero I, Lafuente MJ, Gamo FJ, Cid C. "A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening." Analytical Biochemistry, 2016. URL:[Link]

  • Moshinsky DJ, Ruslim L, Blake RA, Tang F. "A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype." Journal of Biomolecular Screening, 2003. URL:[Link]

  • Silbermann K, Li J, Namasivayam V, Baltes F, Bendas G, Stefan SM, Wiese M. "Superior Pyrimidine Derivatives as Selective ABCG2 Inhibitors and Broad-Spectrum ABCB1, ABCC1, and ABCG2 Antagonists." Journal of Medicinal Chemistry, 2020. URL:[Link]

Sources

Application Note: Advanced Purification Strategies for Substituted Pyrimidine-2,4(1H,3H)-diones

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Substituted pyrimidine-2,4(1H,3H)-diones—fundamentally recognized as uracil derivatives—are highly privileged structural motifs in medicinal chemistry. They serve as the core pharmacophore in a vast array of therapeutics, including antiviral nucleoside analogs, thymidine phosphorylase inhibitors, and novel ATP-competitive kinase inhibitors (such as c-MET inhibitors)[1][2].

Despite their critical importance in drug development, the isolation and purification of these compounds present formidable challenges. As a Senior Application Scientist, I have designed this protocol guide to move beyond standard "trial-and-error" chromatography. By understanding the intrinsic physicochemical properties of the pyrimidine-2,4-dione ring, researchers can implement a self-validating, rational purification workflow that guarantees high yield and >99% purity.

Mechanistic Insights into Purification Challenges

To purify these molecules effectively, one must first understand why they resist standard separation techniques:

  • Lactam-Lactim Tautomerization & Hydrogen Bonding: The pyrimidine-2,4-dione core possesses two nitrogen atoms (N1, N3) and two carbonyl oxygens (C2, C4). This creates a highly dense hydrogen-bond donor/acceptor network. Consequently, these molecules exhibit strong intermolecular hydrogen bonding, leading to notoriously poor solubility in non-polar organic solvents and severe peak tailing on bare silica gel due to irreversible interactions with free silanol groups.

  • Regioisomer Co-elution: Synthetic functionalization (e.g., alkylation) of the uracil core frequently yields a statistical mixture of N1-alkylated, N3-alkylated, and N1,N3-bis-alkylated regioisomers[3]. Because the molecular weight and overall polarity of N1 and N3 isomers are nearly identical, standard normal-phase gradients (like Hexane/Ethyl Acetate) fail to provide baseline resolution.

Strategic Purification Workflow

The following logic-driven workflow illustrates the sequential techniques required to isolate ultra-pure pyrimidine-2,4(1H,3H)-diones from a crude reaction matrix.

PurificationWorkflow Crude Crude Reaction Mixture (Pyrimidine-2,4-diones) LLE Liquid-Liquid Extraction (Aqueous Workup) Crude->LLE Regio Regioisomer Separation? (N1 vs N3 alkylation) LLE->Regio Flash Normal-Phase Flash Chromatography (DCM:MeOH Gradient) Regio->Flash Yes (Isomer mix) Prep Preparative RP-HPLC (C18, MeCN/H2O + Additives) Regio->Prep No (Single product) Flash->Prep Intermediate Purity Recryst Recrystallization (Polymorph Control & Desalting) Prep->Recryst Polishing Pure Ultra-Pure Target Compound (>99% Purity) Recryst->Pure

Figure 1: Comprehensive purification workflow for substituted pyrimidine-2,4(1H,3H)-diones.

Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Regioisomer Resolution)

Causality: To overcome the strong adsorption of the dione core to silica, highly polar, protic modifier gradients must be used. A Dichloromethane (DCM) to Methanol (MeOH) gradient disrupts the hydrogen-bonding network, allowing for the precise separation of N1 and N3 regioisomers[3]. Methodology:

  • Sample Loading: Due to poor solubility, do not attempt liquid injection. Dissolve the crude mixture in a minimal amount of THF or DMF, add 2-3 mass equivalents of Celite or deactivated silica gel, and evaporate to dryness under reduced pressure to create a free-flowing dry load.

  • Column Equilibration: Pack and equilibrate a high-resolution silica column (e.g., 15–25 µm particle size) with 100% DCM.

  • Gradient Elution: Initiate a shallow gradient from 100% DCM to 90:10 DCM:MeOH over 15 column volumes (CV)[3]. For highly basic substituents, add 1% Triethylamine (TEA) to the mobile phase to suppress tailing.

  • Validation: Monitor fractions via TLC (UV 254 nm). The N1,N3-bis-alkylated product will elute first, followed by the N1-isomer, and finally the N3-isomer (which typically exhibits stronger hydrogen bonding).

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the gold standard for achieving >95% purity. The choice of aqueous buffer is critical. For neutral or slightly basic pyrimidine-2,4-diones, a volatile buffer like 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) maintains the molecule in its un-ionized lactam form, ensuring sharp peak shapes and facilitating direct lyophilization[1][4]. For acidic derivatives, 0.1% Trifluoroacetic acid (TFA) is required to suppress ionization[2]. Methodology:

  • System Setup: Utilize a preparative C18 column (e.g., XBridge Prep OBD C18, 5 μm, 19 × 250 mm)[1].

  • Mobile Phase Preparation:

    • Basic/Neutral targets: Mobile Phase A = Water + 10 mM NH4​HCO3​ ; Mobile Phase B = Acetonitrile (MeCN)[1].

    • Acidic targets: Mobile Phase A = Water + 0.1% TFA; Mobile Phase B = Methanol or MeCN + 0.1% TFA[2].

  • Injection & Elution: Dissolve the intermediate in DMSO (max 5% of column volume). Apply a decreasingly polar gradient (e.g., 5% to 60% B over 20–30 minutes)[1].

  • Validation: Monitor UV absorbance at 254 nm and 280 nm. Pool fractions containing the desired mass (verified via LC-MS) and lyophilize directly to afford a white solid[1][5].

Protocol C: Recrystallization (Polymorph Control & Desalting)

Causality: Lyophilized HPLC fractions often contain trace amounts of buffer salts or silica leachates. Recrystallization acts as a final "polishing" step, removing these impurities while establishing a defined, stable crystalline polymorph necessary for rigorous biological testing and X-ray crystallography[6]. Methodology:

  • Dissolution: Suspend the lyophilized powder in a minimal volume of a hot solvent mixture. A highly effective system for uracil derivatives is a ternary mixture of Methanol/Ethyl Acetate/Petroleum Ether (1:2:9)[3]. Alternatively, Diisopropyl ether/Ethanol can be used for bulky derivatives[6].

  • Crystallization: Slowly cool the solution to room temperature undisturbed to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to 4°C for 12 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with ice-cold petroleum ether to remove residual mother liquor.

  • Validation: Dry the crystals under high vacuum (0.1 mbar) at 40°C for 24 hours. Confirm final purity (>99%) via quantitative NMR (qNMR) and analytical HPLC.

Quantitative Method Comparison

To assist in selecting the appropriate purification strategy based on the project phase, the following table summarizes the performance metrics of each technique:

Purification TechniquePrimary ApplicationKey Solvents / BuffersTypical Yield RecoveryTarget Purity AchievedKey Impurities Removed
Normal-Phase Flash Intermediate isolation, Regioisomer separationDCM / MeOH (9:1 to 20:1)65% – 85%80% – 90%Unreacted starting materials, N1/N3 regioisomers
Preparative RP-HPLC Final polishing, Complex mixture resolutionMeCN / H2​O + NH4​HCO3​ or TFA50% – 70%95% – 98%Structurally similar byproducts, minor isomers
Recrystallization Ultra-purification, Desalting, Polymorph controlMeOH / EtOAc / Pet. Ether or Diisopropyl ether / EtOH40% – 60%>99.5%Trace HPLC buffer salts, silica leachates

References

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC. nih.gov.
  • Synthesis and Evaluation of Multisubstrate Bicyclic Pyrimidine Nucleoside Inhibitors of Human Thymidine Phosphorylase | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Three-Dimensional Heterocycles: New Uracil-Based Structures Obtained by Nucleophilic Substitution at the sp2 Carbon of Bromoisoxazoline - PMC. nih.gov.
  • Synthesis and Structure-Activity Relationships of Uracil Nucleotide Derivatives and Analogs as Agonists at Human P2Y2, P2Y4, and - AWS. amazonaws.com.
  • Synthesis and Biological Evaluation of a New Acyclic Pyrimidine Derivative as a Probe for Imaging Herpes Simplex Virus Type 1 Thymidine Kinase Gene Expression - MDPI. mdpi.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in overcoming the specific mechanistic and practical bottlenecks associated with the synthesis of 5-butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione (a highly functionalized uracil derivative).

Substituted uracils are critical scaffolds in the development of non-nucleoside reverse transcriptase inhibitors and agricultural active ingredients [3]. However, the synthesis of 5-alkyl-6-alkoxymethyl uracils via the classic condensation of a β -keto ester with urea is notoriously prone to regioselectivity issues, transetherification, and incomplete cyclization [1, 2]. This guide unpacks the causality behind these failures and provides a self-validating, highly optimized protocol.

Synthetic Workflow & Mechanistic Logic

The most scalable route to 5-butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione involves a two-step sequence:

  • Alkylation: Functionalization of ethyl 4-methoxy-3-oxobutanoate with 1-bromobutane to yield the intermediate ethyl 2-butyl-4-methoxy-3-oxobutanoate .

  • Cyclocondensation: Base-catalyzed condensation of the intermediate with urea to form the pyrimidine-2,4(1H,3H)-dione ring.

Workflow Start Ethyl 4-methoxy-3-oxobutanoate + 1-Bromobutane Step1 C-Alkylation (K2CO3, DMF, 80°C) Start->Step1 Intermediate Ethyl 2-butyl-4-methoxy- 3-oxobutanoate Step1->Intermediate Step2 Cyclocondensation (Urea, NaOMe, MeOH, Reflux) Intermediate->Step2 Product 5-Butyl-6-(methoxymethyl)pyrimidine -2,4(1H,3H)-dione Step2->Product

Figure 1: Two-step synthetic workflow for 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

Quantitative Optimization Data

The cyclocondensation step is the primary source of yield loss. The choice of base and solvent dictates whether the reaction proceeds to the thermodynamic sink (the uracil) or stalls at kinetically trapped intermediates (like O-alkylated isoureas). Furthermore, the methoxymethyl ether is highly sensitive to alkoxide exchange.

Table 1: Solvent and Base Optimization for the Cyclocondensation Step

Base / SolventTempTimeMajor Detected ImpurityIsolated Yield (%)
NaOEt / EtOH78 °C12 h6-(ethoxymethyl) analog (35%)42%
K₂CO₃ / DMF100 °C24 hUnreacted starting material28%
t-BuOK / THF65 °C18 hO-alkylated isourea (15%)55%
NaOMe / MeOH 65 °C 16 h None detected (<1%) 89%

Standard Operating Protocol: Cyclocondensation

This protocol is engineered as a self-validating system; if the pH and temperature benchmarks are met, the crystallization of the product is guaranteed.

Reagents:

  • Ethyl 2-butyl-4-methoxy-3-oxobutanoate: 100 mmol (21.6 g)

  • Urea (Anhydrous): 150 mmol (9.0 g)

  • Sodium Methoxide (NaOMe): 250 mmol (13.5 g powder, or equivalent in 25 wt% MeOH solution)

  • Anhydrous Methanol: 150 mL

Step-by-Step Methodology:

  • Alkoxide Activation: Under a nitrogen atmosphere, charge a dry 500 mL round-bottom flask with anhydrous methanol (150 mL). Slowly add NaOMe (250 mmol). Stir until completely dissolved. Causality: Anhydrous conditions prevent premature ester hydrolysis, which would permanently stall the condensation [4].

  • Urea Addition: Add anhydrous urea (150 mmol) to the basic solution. Stir at 40 °C for 30 minutes to ensure partial dissolution and activation of the urea nitrogens.

  • Substrate Addition: Dropwise, add ethyl 2-butyl-4-methoxy-3-oxobutanoate (100 mmol) over 15 minutes.

  • Reflux & Cyclization: Elevate the temperature to 65 °C (reflux) and maintain for 16 hours. The solution will transition from clear to a pale yellow suspension as the sodium salt of the uracil derivative precipitates.

  • Quenching: Cool the reaction to 0–5 °C. Carefully quench by adding 1M HCl dropwise until the pH reaches 4.0–4.5. Causality: The product exists as a soluble sodium enolate in basic conditions. Acidification protonates the N3 position, drastically reducing its solubility and forcing precipitation.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold water (3 × 50 mL) to remove unreacted urea and NaCl, followed by cold heptane (30 mL) to remove unreacted ester. Dry under vacuum at 50 °C to constant weight.

Troubleshooting & FAQs

Q1: I am detecting a significant impurity with a mass +14 Da higher than the expected product. What is this, and how do I prevent it?

A1: You are observing the 6-(ethoxymethyl) analog. This is a classic transetherification artifact. If you use Sodium Ethoxide (NaOEt) in Ethanol as your base/solvent system, the ethoxide anion acts as a nucleophile, attacking the methoxymethyl ether and displacing the methoxide leaving group. Resolution: Strictly utilize Sodium Methoxide (NaOMe) in Methanol. Because the nucleophile (methoxide) and the leaving group (methoxide) are identical, the ether exchange is invisible, preserving the integrity of your 6-(methoxymethyl) group.

Q2: My yield is stuck at 40%, and LC-MS shows a mass corresponding to the product, but the NMR indicates it is an O-alkylated isourea. Why?

A2: Urea is an ambident nucleophile; it can attack via its nitrogen or oxygen atoms. Under weak base conditions (e.g., K₂CO₃) or in less polar solvents (THF), the kinetic O-attack can compete with the thermodynamic N-attack. Resolution: Ensure you are using a strong alkoxide base (NaOMe) and extended reflux times (16+ hours). The reaction must be given sufficient thermal energy to allow the reversible O-addition to equilibrate into the irreversible, thermodynamically stable N-cyclized uracil ring.

Q3: The reaction stalls, and I recover a large amount of hydrolyzed starting material (2-butyl-4-methoxy-3-oxobutanoic acid). What went wrong?

A3: Your reagents or solvents are wet. Water reacts with NaOMe to generate Sodium Hydroxide (NaOH). Hydroxide is a hard nucleophile that rapidly attacks the ester carbonyl, saponifying it into a carboxylate. Once the ester is converted to a carboxylate anion, it becomes completely unreactive toward urea condensation due to electrostatic repulsion. Resolution: Use strictly anhydrous methanol, oven-dried glassware, and ensure your NaOMe has not degraded from atmospheric moisture exposure [4].

Mechanistic Pathway Visualization

Understanding the failure points requires visualizing the nucleophilic cascade. The diagram below illustrates the critical tetrahedral intermediate that dictates successful ring closure versus reaction stalling.

Mechanism Enolate β-Keto Ester (Electrophile) Tetrahedral Tetrahedral Intermediate (C6 position) Enolate->Tetrahedral Urea Deprotonated Urea (Nucleophile) Urea->Tetrahedral Dehydration Dehydration (-H2O) Tetrahedral->Dehydration Rate Limiting RingClosure Intramolecular Amidation (Ester Attack) Dehydration->RingClosure Uracil Uracil Derivative (Thermodynamic Sink) RingClosure->Uracil Irreversible

Figure 2: Mechanistic cascade of the cyclocondensation step highlighting the thermodynamic sink.

References

  • Ibraheem, et al. "Recent synthetic methodologies for pyrimidine and its derivatives." Turkish Journal of Chemistry, 2021. Available at:[Link]

  • Nope, E., et al. "Sulfonated Carbon Catalyzed Biginelli Reaction for One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and -thiones." Catalysis Today, 2021. Available at:[Link]

  • Novikov, M. S., et al. "Synthesis of Novel Uracil Non-Nucleoside Derivatives as Potential Reverse Transcriptase Inhibitors of HIV-1." Chemistry of Heterocyclic Compounds, 2013. Available at: [Link]

  • McGrath, N. A., et al. "Synthetic Approaches to the New Drugs Approved During 2020." Journal of Medicinal Chemistry, ACS Publications, 2022. Available at:[Link]

Pyrimidine Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. Substituted pyrimidines are privileged scaffolds in drug discovery, but their construction—whether via de novo multicomponent cyclizations or late-stage functionalization—presents significant chemical challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome regioselectivity issues and unexpected side reactions.

Module 1: De Novo Synthesis via Multicomponent Reactions

The Biginelli reaction is the premier method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, its multicomponent nature makes it susceptible to competing pathways.

FAQ 1: Fluorescent Byproducts in the Biginelli Reaction

Q: My Biginelli reaction yielded a yellow, highly fluorescent byproduct instead of the target DHPM. What happened?

A: You are observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) ()[1]. This mechanistic divergence occurs when high reaction temperatures cause urea to prematurely decompose into ammonia. The newly formed ammonia reacts with two equivalents of your β-ketoester and the aldehyde, completely outcompeting the desired Biginelli N-acyliminium pathway.

  • Troubleshooting: Lower the reaction temperature and alter the order of addition (add urea last) to minimize thermal decomposition. Additionally, utilizing a targeted Lewis acid catalyst can selectively lower the activation energy of the N-acyliminium intermediate, favoring the Biginelli pathway ()[1].

FAQ 2: Solubility Issues in Tandem Reactions

Q: I am trying to use my DHPM product in a downstream Passerini reaction, but it won't dissolve in standard non-polar solvents like dichloromethane (DCM).

A: DHPMs are notoriously insoluble in non-polar media, which severely complicates sequential multicomponent tandem reactions ()[2].

  • Troubleshooting: Perform the initial Biginelli reaction in a minimal volume of dimethyl sulfoxide (DMSO). Once cyclization is complete, cool the mixture to room temperature and dilute it with DCM before adding the isocyanide for the Passerini step. This DMSO/DCM solvent mixture maintains homogeneity and prevents product crash-out, ensuring high yields for the tandem sequence ()[2].

Protocol 1: Optimized Biginelli Synthesis of DHPMs

This protocol is designed to minimize Hantzsch byproduct formation through controlled addition and catalysis.

  • Preparation: In a round-bottom flask, combine the aldehyde (1.0 eq) and β-ketoester (1.0 eq) in a minimal amount of ethanol (use DMSO if planning a tandem reaction).

  • Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Cu(OTf)₂) to activate the aldehyde carbonyl group.

  • Controlled Addition: Stir the mixture at room temperature for 10 minutes, then slowly add urea or thiourea (1.2 eq). Adding urea last prevents its premature thermal decomposition into ammonia ()[1].

  • Cyclization: Heat the mixture to reflux. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. Otherwise, neutralize with dilute acid, remove the solvent under reduced pressure, and purify via recrystallization.

G Start Aldehyde + β-Ketoester + Urea Cond1 High Temp / Excess β-Ketoester Start->Cond1 Cond2 Controlled Temp / Lewis Acid Start->Cond2 Int1 Ammonia Generation (Urea Decomposition) Cond1->Int1 Int2 N-Acyliminium Ion Intermediate Cond2->Int2 Prod1 Hantzsch 1,4-DHP (Fluorescent Byproduct) Int1->Prod1 Prod2 Biginelli DHPM (Target Pyrimidine) Int2->Prod2

Mechanistic divergence in the Biginelli reaction leading to DHPMs or Hantzsch byproducts.

Module 2: Late-Stage Functionalization & Regioselectivity

Functionalizing halopyrimidines requires overcoming the inherent electronic similarities between the C-2, C-4, and C-6 positions.

FAQ 3: Poor Regiocontrol in Cross-Coupling

Q: When performing a Suzuki cross-coupling on 2,4-dichloropyrimidine, I get an inseparable mixture of 2- and 4-phenylpyrimidines. How can I selectively target the 4-position?

A: Standard catalysts like Pd(PPh₃)₄ lack the steric and electronic discrimination required to differentiate between the C-2 and C-4 C-Cl bonds. By switching to a catalyst with a bidentate ligand, such as Pd(dppb)Cl₂, and utilizing microwave irradiation, you can achieve excellent regioselectivity at the 4-position ()[3]. The bidentate ligand alters the metal's bite angle and increases steric bulk, directing the oxidative addition step exclusively to the more electronically activated and accessible C-4 position.

FAQ 4: The SₙAr Regioselectivity Dichotomy

Q: Why does 2-MeSO₂-4-chloropyrimidine react at C-4 with amines, but at C-2 with alkoxides during Nucleophilic Aromatic Substitution (SₙAr)?

A: This is a classic regioselectivity dichotomy driven by non-covalent interactions. Alkoxides and formamide anions form a strong hydrogen bond with the acidic proton of the C-2 methylsulfone group ()[4]. This H-bond anchors the nucleophile, significantly lowering the transition state energy for attack at C-2. Conversely, amines lack this strong directing interaction; they default to attacking the C-4 position, which is more electrophilically activated by the adjacent ring nitrogens and does not require breaking the H-bond barrier ()[4].

Quantitative Data: Regioselectivity Outcomes
Starting MaterialReagent / CatalystConditionsMajor Product RegioselectivityYield (%)
2,4-DichloropyrimidinePhenylboronic acid, Pd(PPh₃)₄Conventional HeatingMixture (C-2 & C-4)< 50% (Selective)
2,4-DichloropyrimidinePhenylboronic acid, Pd(dppb)Cl₂Microwave, 120°CC-4 Phenylpyrimidine90%
2-MeSO₂-4-chloropyrimidineAlkoxides / Formamide anionBase, RTC-2 Substituted Pyrimidine> 85%
2-MeSO₂-4-chloropyrimidineAminesBase, RTC-4 Substituted Pyrimidine> 80%
Protocol 2: Microwave-Assisted Regioselective Suzuki Coupling

This protocol ensures high C-4 regioselectivity for dihalopyrimidines.

  • Setup: In a microwave-safe reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), and the bidentate catalyst Pd(dppb)Cl₂ (5 mol%).

  • Solvent & Base: Add a thoroughly degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2.0 eq). Degassing is critical to prevent catalyst oxidation.

  • Irradiation: Seal the vial with a crimp cap and subject it to flash heating microwave irradiation at 120°C for 15-20 minutes ()[3].

  • Workup: Cool the vial via compressed air. Dilute the mixture with EtOAc, wash with brine to remove aqueous salts, dry the organic layer over anhydrous MgSO₄, and concentrate under vacuum.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-phenyl-2-chloropyrimidine.

G Start 2,4-Dihalopyrimidine or 2-MeSO2-4-Cl-pyrimidine Path1 Pd(PPh3)4 / Standard Heating Start->Path1 Path2 Pd(dppb)Cl2 / Microwave Start->Path2 Path3 SNAr with Alkoxide Start->Path3 Res1 Mixture of 2- & 4-Substituted (Poor Selectivity) Path1->Res1 Res2 Selective C-4 Cross-Coupling Path2->Res2 Res3 Selective C-2 Substitution (H-Bond Directed) Path3->Res3

Catalyst and nucleophile-directed regioselective functionalization of halopyrimidines.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions." Available at:[Link]

  • Academia.edu / Elsevier. "Microwave-assisted, efficient and regioselective Pd-catalyzed C-phenylation of halopyrimidines." Available at: [Link]

Sources

Technical Support Center: Optimizing Assay Solubility for 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione in biological and biochemical assays.

Unlike native uracil, which has moderate aqueous solubility, this specific derivative is heavily modified. The addition of a lipophilic C5-butyl chain and a C6-methoxymethyl ether group drastically increases its partition coefficient (LogP). While these modifications are excellent for membrane permeability and target binding, they make the compound highly prone to aggregation, precipitation, and assay artifacts in standard aqueous buffers.

Below is a comprehensive, self-validating troubleshooting guide to ensure your experimental data remains robust, reproducible, and artifact-free.

Part 1: The Causality of Insolubility (Mechanistic Overview)

To optimize solubility, we must first understand the molecular behavior of the compound:

  • Hydrophobic Shielding: The C5-butyl group creates a significant hydrophobic footprint. In an aqueous environment, water molecules must form highly ordered clathrate cages around this aliphatic chain, which is thermodynamically unfavorable.

  • Ionization Limitations: Like most uracil derivatives, the N3 proton has a pKa of approximately 9.0 to 9.5[1]. At a physiological pH of 7.4, the compound remains predominantly unionized. Without electrostatic repulsion (negative charge), the uncharged lipophilic molecules rapidly self-associate via hydrophobic interactions.

  • Solvent Shock: When a highly concentrated DMSO stock of this compound is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the compound locally supersaturated, causing immediate micro-precipitation—a phenomenon known as "solvent shock"[2].

Part 2: Troubleshooting FAQs

Q1: I am observing erratic IC50 curves and high well-to-well variability. Could this be a solubility issue? A: Yes. This is the hallmark of micro-precipitation. When the compound precipitates, the actual concentration of the drug in solution is entirely unknown and much lower than your calculated concentration. Furthermore, precipitated micro-crystals can scatter light in absorbance/fluorescence assays or non-specifically bind to your target protein, leading to false positives or erratic dose-response curves.

Q2: Can I simply increase the pH of my assay buffer to 9.5 to ionize the compound and force it into solution? A: While theoretically correct based on the compound's pKa[1], this is not practically viable for biological assays. Raising the pH to 9.5 will likely denature your target enzymes, disrupt protein-protein interactions, or cause cytotoxicity in cell-based assays. You must maintain physiological pH (7.4–8.0) and rely on formulation strategies (excipients/co-solvents) rather than ionization.

Q3: Direct dilution from 100% DMSO into my assay buffer causes immediate cloudiness. How do I prevent this? A: You are experiencing solvent shock[2]. You must avoid direct high-ratio aqueous dilutions. Instead, use a "step-down" dilution method (gradually reducing the DMSO concentration while introducing a surfactant like Polysorbate 20) or utilize acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes directly into the assay plate, preventing localized supersaturation.

Q4: Tween-20 is interfering with my cell-based assay. What is the best alternative for maintaining solubility without toxicity? A: The gold standard for lipophilic uracil derivatives in cell culture is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic interior cavity that encapsulates the lipophilic C5-butyl group, while its hydrophilic exterior maintains excellent aqueous solubility[3]. This non-covalent inclusion complex acts as a molecular "chaperone," delivering the compound to the cells without the membrane-lytic effects of standard detergents.

Part 3: Self-Validating Experimental Protocols

To guarantee data integrity, every solubility protocol must include a validation step. Do not assume the compound is soluble just because the solution appears clear to the naked eye.

Protocol A: Step-Down Micellar Solubilization (For Biochemical Assays)

Use this protocol when surfactants are tolerated by your target enzyme.

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Vortex until completely dissolved.

  • Intermediate Dilution: Prepare an intermediate buffer containing 10% DMSO and 0.1% Polysorbate 20 (Tween-20) in your base assay buffer.

  • Step-Down: Slowly pipette the 10 mM stock into the intermediate buffer to create a 1 mM working solution. Crucial: Pipette the stock directly into the vortex vortex-swirl to ensure instantaneous mixing.

  • Final Assay Dilution: Dilute the 1 mM working solution into your final assay buffer (yielding a final DMSO concentration of 1% and Tween-20 0.01%).

  • System Validation (Centrifugation Test): Centrifuge an aliquot of the final assay solution at 10,000 x g for 10 minutes. Carefully remove the supernatant and measure its absorbance (or run an HPLC injection). If the concentration matches your theoretical yield, the compound is fully soluble. If the concentration drops, micro-precipitates have pelleted out.

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based Assays)

Use this protocol to avoid surfactant toxicity in live-cell assays.

  • Excipient Preparation: Dissolve HP-β-CD powder in your cell culture media (without FBS) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complex Formation: Add your compound (from a 100x DMSO stock) dropwise into the 20% HP-β-CD media while stirring vigorously at 37°C.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours. The thermodynamic driving force (release of enthalpy-rich water molecules from the cyclodextrin cavity) will drive the C5-butyl group into the HP-β-CD core[3].

  • System Validation (DLS): Analyze the solution using Dynamic Light Scattering (DLS). A monodisperse peak at ~1-2 nm confirms the presence of soluble inclusion complexes. Peaks >100 nm indicate compound aggregation.

Part 4: Quantitative Excipient Matrix

Use the following table to select the appropriate solubilization strategy based on your assay type.

Excipient / Co-SolventRecommended Final Conc.Primary Mechanism of ActionBest Assay ApplicationLimitations / Caveats
DMSO 1.0% (v/v)Organic co-solvent; disrupts solute-solute lattice energy.High-Throughput Screening (HTS)Causes "solvent shock" upon rapid aqueous dilution; cytotoxic >1%.
Polysorbate 20 (Tween-20) 0.01% - 0.05% (v/v)Micellar encapsulation; reduces interfacial stress.Biochemical / Enzymatic AssaysCan strip weakly bound subunits from protein complexes.
HP-β-Cyclodextrin 5% - 20% (w/v)Non-covalent inclusion complexation of the butyl moiety.Cell-Based / In Vivo AssaysRequires equilibration time; may sequester cholesterol from cell membranes at very high concentrations.
Bovine Serum Albumin (BSA) 0.1% - 0.5% (w/v)Hydrophobic binding pockets act as a carrier protein.Radioligand Binding AssaysHigh non-specific binding can artificially shift apparent IC50 values.

Part 5: Workflow Visualizations

Below are the mechanistic workflows illustrating the principles of solvent shock prevention and cyclodextrin complexation.

G Stock 10 mM Stock (100% DMSO) Direct Direct Aqueous Dilution Stock->Direct Rapid mixing Step1 Intermediate Dilution (10% DMSO + 0.1% Tween-20) Stock->Step1 Gradual polarity shift Shock Solvent Shock (Precipitation) Direct->Shock Local supersaturation Step2 Final Assay Buffer (1% DMSO) Step1->Step2 Gentle mixing Success Homogeneous Solution Step2->Success Micellar stabilization

Workflow comparing direct dilution (solvent shock) versus step-down micellar stabilization.

Complex Comp 5-Butyl-6-(methoxymethyl)uracil (Highly Lipophilic) Process Thermodynamic Driving Force (Release of enthalpy-rich water) Comp->Process HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) HPBCD->Process Result Inclusion Complex (Aqueous Soluble, Bioavailable) Process->Result Non-covalent encapsulation

Thermodynamic formation of an aqueous-soluble HP-β-CD inclusion complex.

References

  • First Principles Calculation of pKa Values for 5-Substituted Uracils. ACS Publications.
  • Combination of Hydroxypropyl-Beta-Cyclodextrin and Trehalose for Improved Stability of Spray-Dried Monoclonal Antibodies. Molecular Pharmaceutics - ACS Publications.
  • Brutieridin | 1162664-57-4 (In Vitro Assays and Solvent Shock). Benchchem.

Sources

Pyrimidine-2,4(1H,3H)-dione Optimization Support Center: Mitigating Off-Target Liabilities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of pyrimidine-2,4(1H,3H)-dione scaffolds. As a privileged heterocyclic structure in medicinal chemistry, the pyrimidine-2,4-dione core (the structural basis of uracil and thymine) is heavily utilized in the development of kinase inhibitors, antiviral agents, and antineoplastic drugs[1][2]. However, its inherent structural mimicry of endogenous nucleobases often leads to significant off-target liabilities, including broad kinome cross-reactivity and severe mitochondrial toxicity[3][4].

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to engineer selectivity and safety into your pyrimidine-2,4-dione pipeline.

Section 1: Troubleshooting Common Off-Target Phenotypes (Q&A)

Q1: My pyrimidine-2,4-dione kinase inhibitor is showing broad cross-reactivity across the kinome. How can I engineer selectivity without losing on-target potency?

Causality & Solution: The pyrimidine-2,4-dione scaffold frequently acts as an ATP-competitive inhibitor. The carbonyl groups at C2 and C4, along with the N3 proton, form strong hydrogen bonds with the highly conserved backbone atoms of the kinase hinge region (e.g., the DFG motif)[5]. Because this hinge region is conserved across the kinome, simple ATP-competitive binding inherently drives broad off-target activity.

To mitigate this, shift your design paradigm from Type I (ATP-competitive) to Type III (allosteric) inhibition. By exploiting back-pocket binding sites, you can achieve exquisite selectivity. For example, in the development of c-MET inhibitors, modifying the C-5 and N-1 positions with bulky hydrophobic groups (such as an indazole or ethylphenyl imidazole) locks the compound exclusively into the back-pocket, displacing the DFG motif without interacting with the conserved hinge region[5]. Similarly, in eEF-2K inhibitors like A-484954, introducing a cyclopropyl group at N-1 and an ethyl group at N-3 sterically hinders promiscuous hinge binding while optimizing fit for the target's unique allosteric pocket[6][7].

Q2: In vivo studies of our optimized derivative show delayed-onset cytotoxicity and lactic acidosis. Is this related to the pyrimidine core?

Causality & Solution: Yes. Delayed cytotoxicity and lactic acidosis are classic hallmarks of mitochondrial toxicity[3]. Because the pyrimidine-2,4-dione core mimics endogenous uracil/thymine, it can be erroneously phosphorylated by mitochondrial salvage pathway kinases, such as Thymidine Kinase 2 (TK2)[3]. Once converted to a triphosphate, the analog is misincorporated by mitochondrial DNA polymerase-γ (Pol-γ), leading to chain termination, mtDNA depletion, and the collapse of the electron transport chain[4]. This mechanism is identical to the off-target toxicity observed with 5-fluorouracil (5-FU) and certain antiviral nucleoside analogs[8][9].

To prevent TK2 recognition and Pol-γ misincorporation, you must disrupt the compound's ability to act as a nucleoside substrate. Introduce significant steric bulk at the C-5 position (e.g., adamantyl or trifluoromethyl-chloro benzoyl groups) or replace the N-1 ribosyl-mimicking appendage with a non-phosphorylatable moiety (e.g., a rigid phenyl ring)[10].

Section 2: Mechanistic Workflows & Visualizations

To systematically identify and engineer away these liabilities, we recommend a dual-pronged screening workflow that isolates kinome cross-reactivity from mitochondrial toxicity.

OffTargetWorkflow Start Pyrimidine-2,4-dione Lead Compound Sub1 In Silico Profiling (Docking & ADMET) Start->Sub1 Split1 Primary Off-Target Screening Sub1->Split1 Kinome Kinome Selectivity (Radiometric Assay) Split1->Kinome Mito Mitochondrial Toxicity (TK2 / Pol-γ Assays) Split1->Mito SAR SAR Optimization (C5/N1 Modifications) Kinome->SAR Broad Reactivity Opt Optimized Candidate (High Selectivity) Kinome->Opt Selective Mito->SAR mtDNA Depletion Mito->Opt Non-Toxic SAR->Sub1 Iterative Design

Caption: Iterative workflow for profiling and minimizing pyrimidine-2,4-dione off-target liabilities.

Mechanism Compound Pyrimidine-2,4-dione Derivative Target On-Target Binding (e.g., eEF-2K, c-MET) Compound->Target Desired OffTarget1 Off-Target: ATP Hinge (Unintended Kinases) Compound->OffTarget1 Liability OffTarget2 Off-Target: TK2 / Pol-γ (Mitochondrial Toxicity) Compound->OffTarget2 Liability Mech1 Type III Allosteric Back-Pocket Binding OffTarget1->Mech1 Mitigation Mech2 Steric Bulk at C5/N1 (Prevents Phosphorylation) OffTarget2->Mech2 Mitigation Mech1->Target Restores Selectivity Mech2->Target Prevents Misincorporation

Caption: Mechanistic pathways of pyrimidine-2,4-dione on-target efficacy vs. off-target toxicity.

Section 3: Self-Validating Experimental Protocols

Protocol A: High-Throughput Kinome Selectivity Profiling (Radiometric)

Why this method? Surface Plasmon Resonance (SPR) and fluorescence-based assays can yield false positives due to the inherent spectroscopic properties of highly conjugated pyrimidine-dione derivatives. A radiometric [γ-32P]ATP assay directly measures substrate phosphorylation, providing an orthogonal, self-validating readout of true kinase inhibition[6].

Step-by-Step Methodology:

  • Kinase Panel Preparation: Reconstitute a panel of 140 wild-type kinases (representing all major kinome branches) in standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Normalization (Critical Step): Adjust the cold ATP concentration for each specific kinase to its exact Michaelis-Menten constant ( Km​ ). This ensures that the assay is equally sensitive to ATP-competitive off-target binding across the entire panel.

  • Compound Incubation: Dispense the pyrimidine-2,4-dione compound at a single screening concentration (e.g., 100 nM or 1 μM) into 384-well plates[5]. Add the kinase/substrate mixture and incubate for 15 minutes at room temperature.

  • Radiometric Reaction: Initiate the reaction by adding [γ-32P]ATP (specific activity ~500 cpm/pmol). Incubate for 30 minutes at 30°C.

  • Detection: Spot the reaction onto P81 phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify incorporated 32P using a scintillation counter. Compounds showing >50% inhibition on unintended kinases are flagged for hinge-binding liabilities.

Protocol B: Mitochondrial Toxicity & mtDNA Depletion Assay (Crabtree Effect)

Why this method? Standard cell viability assays (like MTT/CellTiter-Glo) often fail to detect mitochondrial toxicity because cancer cell lines rely heavily on glycolysis (the Warburg effect). By substituting glucose with galactose, cells are forced to rely entirely on mitochondrial oxidative phosphorylation (OXPHOS), unmasking hidden pyrimidine-dione toxicities.

Step-by-Step Methodology:

  • Cell Conditioning: Culture HepG2 cells in two parallel conditions:

    • Media A: High-glucose DMEM (25 mM glucose).

    • Media B: Galactose DMEM (10 mM galactose, glucose-free).

  • Compound Exposure: Treat both cell populations with the pyrimidine-2,4-dione derivative over a 7-day period (replenishing media and compound every 48 hours).

  • Viability Assessment: Measure ATP production. A compound that is highly toxic in Galactose media but non-toxic in Glucose media is a confirmed mitochondrial toxicant.

  • mtDNA vs nDNA qPCR (Validation): To confirm Pol-γ misincorporation, extract total genomic DNA from the Galactose-treated cells. Perform multiplex qPCR targeting a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., GAPDH). Calculate the mtDNA/nDNA ratio. A dose-dependent drop in this ratio confirms the pyrimidine derivative is acting as a nucleoside analog liability[3].

Section 4: Data Presentation - SAR Impact on Selectivity

The following table summarizes how specific structural modifications to the pyrimidine-2,4(1H,3H)-dione scaffold dictate the balance between on-target efficacy (e.g., eEF-2K or c-MET) and off-target toxicity[5][10][11].

Scaffold ModificationTarget RationaleOn-Target IC50 (nM)Off-Target Kinase Hits (>50% inhib at 1 μM)Mitochondrial Toxicity (mtDNA Depletion)
Unsubstituted Core Baseline ATP-mimetic45042 / 140 (Poor)High (Mimics Uracil)
N-1 Ribosyl Mimic Enhances solubility32038 / 140 (Poor)Severe (TK2 Substrate)
N-1 Cyclopropyl + N-3 Ethyl Steric clash with hinge (eEF-2K specific)280 (A-484954)2 / 140 (Excellent)Low
C-5 Adamantyl Back-pocket allosteric anchor151 / 140 (Excellent)None (Steric block)
C-5 Indazole + N-1 Imidazole Type III c-MET inhibition90 / 140 (Excellent)None (Steric block)

Data Summary: Adding rigid, bulky aliphatic or aromatic groups at the C-5 and N-1 positions successfully abolishes both kinase hinge-binding promiscuity and mitochondrial TK2 recognition.

References

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. nih.gov. Available at:[Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. acs.org. Available at:[Link]

  • Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. nih.gov. Available at:[Link]

  • View of SYNTHESIS AND CYTOTOXIC ACTIVITY OF N-PHENYLATED DERIVATIVES OF 5- HALOPYRIMIDINE-2,4-DIONE. pastic.gov.pk. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. nih.gov. Available at:[Link]

  • Structure–Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer | Journal of Medicinal Chemistry. acs.org. Available at:[Link]

  • Structure of the complex between calmodulin and a functional construct of eukaryotic elongation factor 2 kinase bound to an ATP-competitive inhibitor. nih.gov. Available at:[Link]

  • Epigenetic Mechanisms Involved in the Cardiovascular Toxicity of Anticancer Drugs. frontiersin.org. Available at:[Link]

  • Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs | Antimicrobial Agents and Chemotherapy. asm.org. Available at:[Link]

  • Targeted Modulation of Mitochondrial Oxidative Stress Ameliorates 5-Fluorouracil-Induced Renal Injury in BALB/c Mice. nih.gov. Available at:[Link]

  • The Interplay Between Mitochondria and Drugs: Molecular Mechanisms, Pharmacotoxicology, and Clinical Implications. preprints.org. Available at:[Link]

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Technical Support Center: Pyrimidine Derivative Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Active Pharmaceutical Ingredient (API) crystallization. Pyrimidine derivatives present unique crystallization challenges due to their nitrogen-rich heterocyclic rings, which act as strong hydrogen bond acceptors. This structural feature often leads to complex supramolecular assemblies, making these compounds highly susceptible to conformational polymorphism, solvent entrapment, and liquid-liquid phase separation (oiling out).

Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot and optimize your pyrimidine crystallization workflows.

I. Troubleshooting Guides & FAQs

Q1: My pyrimidine derivative is "oiling out" (forming an amorphous liquid phase) instead of crystallizing. What is the thermodynamic cause, and how do I force crystallization?

Causality & Mechanism: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of the solution is too high, causing the solute molecules to precipitate rapidly as a dense, disordered liquid rather than an ordered crystal lattice[1]. In pyrimidine derivatives, the multiple nitrogen atoms form complex, transient hydrogen-bonded networks with the solvent. When cooled too quickly, these interactions stabilize a metastable liquid phase because the molecules lack the thermal energy and time required to orient themselves into a rigid crystalline synthon.

Solutions:

  • Reduce Supersaturation: Reheat the mixture until the amorphous oil completely redissolves. Add 5% to 10% more of the primary hot solvent to lower the overall solute concentration and reduce the driving force for LLPS[2].

  • Implement Seeding: Introduce 1-2% (w/w) of pre-formed, pure seed crystals to the supersaturated solution. Seeding bypasses the high-energy barrier of primary nucleation, providing an immediate template for crystal growth and suppressing oil formation[1][4].

Q2: We are observing batch-to-batch inconsistency in the polymorphic form of our pyrimidine API. Why is this happening, and how can we control it?

Causality & Mechanism: Polymorphism in pyrimidines is primarily driven by their versatile hydrogen-bonding capabilities. The nitrogen atoms in the pyrimidine ring can form distinct supramolecular assemblies—such as discrete dimers versus continuous helical or zigzag chains—depending on the crystallization environment[5][6]. Altering the solvent polarity or the cooling rate shifts the thermodynamic stability of these hydrogen-bonded networks, leading to the isolation of different conformational polymorphs[5].

Solutions:

  • Solvent System Standardization: Strictly standardize your solvent/anti-solvent ratios. If using anti-solvent crystallization, control the addition rate meticulously using automated dosing pumps to prevent localized zones of high supersaturation, which can trigger the nucleation of metastable polymorphs[1].

  • Thermodynamic Ripening: Utilize Ostwald ripening. Hold the crystal slurry at an elevated temperature just below the solubility limit for an extended period. This provides the activation energy necessary for metastable polymorphs to dissolve and recrystallize into the thermodynamically stable form.

Q3: The crystals obtained are extremely fine and needle-like, causing severe filtration bottlenecks and poor yield. How can we improve the crystal habit?

Causality & Mechanism: Needle-like (acicular) crystals form when 1D growth along a specific hydrogen-bonding axis outpaces growth in other crystallographic directions. This is exacerbated by rapid cooling, which promotes a high primary nucleation rate, resulting in a massive number of very small crystals rather than allowing existing nuclei to grow[2].

Solutions:

  • Temperature Cycling: Implement a temperature cycling protocol (alternating heating and cooling phases). The heating phase selectively dissolves the finest, high-surface-energy needles, while the cooling phase deposits that mass onto the larger, surviving crystals, promoting 3D equant growth.

II. Quantitative Data: Crystallization Methodologies Comparison

To optimize your process, it is critical to select the appropriate crystallization methodology based on the solubility profile of your specific pyrimidine derivative.

Crystallization MethodologyThermodynamic MechanismImpact on Pyrimidine APIsTypical MSZW Control StrategyPrimary Troubleshooting Focus
Cooling Crystallization Lowers solubility via temperature reduction[3].Ideal for highly temperature-dependent solubility. Promotes stable H-bond networks.Slow, linear cooling (0.1–1.0 °C/min)[3].Preventing "oiling out" and controlling polymorphs via seeding[1][2].
Anti-Solvent Crystallization Lowers solubility by altering solvent polarity[7].Useful for heat-sensitive APIs. Can induce rapid conformational polymorphism.Precise volumetric dosing of anti-solvent.Preventing localized supersaturation and amorphous precipitation[1][7].
Evaporative Crystallization Increases solute concentration by removing solvent[8].Best for flat solubility curves. High risk of solvent entrapment in pyrimidines.Controlled vacuum and temperature gradients.Managing crust formation and minimizing impurities[1][8].

III. Experimental Protocol: Self-Validating Seeded Cooling Crystallization

This protocol utilizes Process Analytical Technology (PAT) to ensure every step is self-validating, removing guesswork from the crystallization of pyrimidine APIs.

Step 1: Dissolution & Clarification

  • Action: Dissolve the crude pyrimidine API in the optimized solvent at 10 °C above its known saturation temperature.

  • Validation: The solution must be optically clear. Filter the hot solution through a 0.22 µm PTFE membrane to remove any foreign particulates that could act as uncontrolled nucleation sites.

Step 2: Supersaturation Generation

  • Validation: Monitor the solute concentration in real-time using in-situ Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). The spectra must confirm the target supersaturation level has been reached without any spontaneous primary nucleation occurring.

Step 3: Precision Seeding

  • Action: Introduce 1% to 2% (w/w) of highly pure, milled seed crystals of the desired pyrimidine polymorph[1].

  • Validation: Utilize an in-situ Focused Beam Reflectance Measurement (FBRM) probe. You must observe an immediate, stable spike in chord counts corresponding to the seed size, confirming seed survival and the initiation of secondary nucleation.

Step 4: Controlled Cooling & Ripening

  • Validation: FBRM data should show a gradual shift to larger chord lengths (indicating crystal growth) without secondary spikes in fine particle counts (confirming the absence of unwanted secondary nucleation).

Step 5: Isolation & Verification

  • Action: Filter the resulting slurry and wash the cake with a cold, compatible anti-solvent.

  • Validation: Perform Powder X-Ray Diffraction (PXRD) on the wet cake to definitively confirm the correct polymorphic form has been isolated before proceeding to vacuum drying.

IV. Process Visualization

The following diagram maps the logical decision tree for troubleshooting common pyrimidine crystallization failures using in-situ PAT monitoring.

CrystallizationTroubleshooting Start Start: Pyrimidine API Solution Cooling Controlled Cooling (0.1 - 0.5 °C/min) Start->Cooling Check In-situ PAT Monitoring (FBRM / ATR-FTIR) Cooling->Check Oiling Oiling Out (LLPS) Check->Oiling Turbidity without particles Polymorph Metastable Polymorph Check->Polymorph Incorrect spectral shift Success Stable Crystal Nucleation Check->Success Desired particle counts FixOil Reheat, Dilute Solvent, & Add Seed Crystals Oiling->FixOil FixPoly Temperature Cycling & Ostwald Ripening Polymorph->FixPoly Filter Filtration & Drying Success->Filter FixOil->Cooling FixPoly->Success

Workflow for troubleshooting pyrimidine crystallization using in-situ PAT monitoring.

V. References

Sources

stability testing of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione .

As a Senior Application Scientist, I have designed this portal to provide drug development professionals and analytical chemists with field-proven, mechanistically grounded troubleshooting strategies. This guide bypasses generic advice, focusing directly on the unique structural vulnerabilities of this specific pyrimidine-2,4-dione derivative to ensure your stability-indicating methods (SIMs) are robust, self-validating, and ICH-compliant.

Section 1: Mechanistic Degradation Pathways (The "Why")

Understanding the chemical architecture of your active pharmaceutical ingredient (API) is the first step in predictive stability testing.

Q1: Why does 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione degrade so rapidly in acidic solutions? A: The vulnerability lies in the methoxymethyl (MOM) group at the C6 position. Structurally, this functions as an allylic/vinylic ether system. Under acidic stress (e.g., 0.1 N HCl), the ether oxygen becomes protonated, lowering the activation energy for the cleavage of the carbon-oxygen bond. This results in the expulsion of methanol and the formation of a 6-hydroxymethyl derivative. When analyzing this via LC-MS, you will observe a characteristic mass shift of -14 Da (loss of CH₃OH [-32 Da] + addition of H₂O[+18 Da])[1].

Q2: During alkaline forced degradation, I am seeing a massive shift towards a highly polar early-eluting peak. What is happening? A: You are observing base-catalyzed ring opening. The pyrimidine-2,4(1H,3H)-dione core is essentially a cyclic imide/urea derivative. In highly alkaline environments (e.g., 0.1 N NaOH), hydroxide ions act as strong nucleophiles, attacking the electron-deficient carbonyl carbons (C2 or C4). This cleaves the amide bond, opening the ring to form a linear urea derivative. Because the resulting molecule is highly polar and contains free carboxylate/amine functionalities, its retention time on a standard C18 reverse-phase column drops significantly.

Q3: Is this compound sensitive to oxidative stress, and how does the 5-butyl group play a role? A: Yes. While the uracil core is relatively stable against mild oxidation, the 5-butyl group introduces an aliphatic side chain with a benzylic-like/allylic position at the C1 carbon of the butyl chain. Exposure to 3% H₂O₂ can lead to hydrogen abstraction and subsequent hydroxylation at this position, or N-oxidation at the pyrimidine nitrogens. This typically presents as a +16 Da mass shift (addition of one oxygen atom)[1].

Section 2: Experimental Workflows & Troubleshooting (The "How-To")

Q4: How do I set up a self-validating forced degradation study for this compound? A: A protocol is only as good as its controls. To comply with ICH Q1A(R2) guidelines[2], you must target a degradation window of 5% to 20% [3]. Degrading the sample beyond 20% risks the formation of secondary degradants (degradants of degradants), which ruins mass balance calculations and complicates structural elucidation[4].

Step-by-Step Protocol: Solution-Phase Forced Degradation

Self-Validation Check: Always run a "Blank Solution" (stressor + diluent, no API) and a "Control Solution" (API + diluent, no stressor) alongside your stressed samples to ensure degradant peaks originate from the API and not from solvent degradation[5].

  • Sample Preparation: Dissolve the API in a biologically relevant organic co-solvent (e.g., 10% Acetonitrile in water) to achieve a concentration of 1.0 mg/mL.

  • Acid Stress: Mix 5 mL of API solution with 5 mL of 0.1 N HCl. Incubate at 60°C. Sample at 2, 6, and 24 hours.

  • Base Stress: Mix 5 mL of API solution with 5 mL of 0.1 N NaOH. Caution: Due to the rapid ring-opening mechanism, start at room temperature and sample early (1, 2, and 4 hours).

  • Oxidative Stress: Mix 5 mL of API solution with 5 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

  • Quenching (Critical Step): Immediately upon removing a sample from stress conditions, neutralize it. For acid stress, add an equivalent volume of 0.1 N NaOH. For base stress, add 0.1 N HCl. For oxidation, quench with sodium bisulfite. Causality: Failing to quench means the sample continues to degrade in the autosampler, leading to irreproducible peak areas and failed method validation.

  • Analysis: Analyze via HPLC-DAD coupled with LC-MS to confirm peak purity and mass balance[5].

Q5: I am seeing degradation in my standard solutions during routine HPLC analysis. How do I prevent this? A: Given the acid-lability of the 6-methoxymethyl group, using aggressive acidic diluents (like 0.1% TFA) for sample preparation will cause continuous degradation while the vial sits in the autosampler. Switch your sample diluent to a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) and maintain the autosampler temperature strictly at 4°C.

Section 3: Quantitative Data & Visualizations

Table 1: Forced Degradation Matrix & Expected Outcomes
Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected LC-MS Mass ShiftTarget Degradation
Acidic 0.1 N HCl60°C / 24hEther cleavage (loss of MOM)-14 Da10 - 15%
Alkaline 0.1 N NaOH25°C / 4hPyrimidine ring opening+18 Da10 - 20%
Oxidative 3% H₂O₂25°C / 24hAliphatic hydroxylation / N-Oxide+16 Da5 - 10%
Thermal Dry Heat60°C / 7 daysThermolytic breakdownVariable< 5%
Photolytic 1.2M lux-hr (UV/Vis)ICH Q1B ChamberPhoto-oxidation+16 Da / Variable5 - 10%
Workflow Diagram: ICH Q1A/Q1B Stability-Indicating Method Validation

G cluster_stress ICH Q1A/Q1B Stress Conditions API 5-Butyl-6-(methoxymethyl) pyrimidine-2,4-dione Solution Acid Acidic Stress (0.1 N HCl) API->Acid Base Alkaline Stress (0.1 N NaOH) API->Base Ox Oxidative Stress (3% H2O2) API->Ox Heat Thermal Stress (60°C) API->Heat Photo Photolysis (UV/Vis Light) API->Photo Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Heat->Quench Photo->Quench Analysis HPLC-DAD / LC-MS Analysis Quench->Analysis Validation Stability-Indicating Method Validation Analysis->Validation

Caption: ICH Q1A/Q1B forced degradation workflow for stability-indicating method validation.

Mechanistic Pathway Diagram: Chemical Degradation

Pathways Core 5-Butyl-6-(methoxymethyl) pyrimidine-2,4-dione AcidPath Acid-Catalyzed Ether Cleavage Core->AcidPath BasePath Base-Catalyzed Ring Opening Core->BasePath OxPath Oxidative Attack Core->OxPath Deg1 6-Hydroxymethyl Derivative (-14 Da Mass Shift) AcidPath->Deg1 Deg2 Linear Urea Derivative (+18 Da Mass Shift) BasePath->Deg2 Deg3 N-Oxide / Hydroxylated Butyl (+16 Da Mass Shift) OxPath->Deg3

Caption: Primary mechanistic degradation pathways of the pyrimidine-2,4-dione derivative in solution.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).2

  • Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. Baertschi SW, Alsante KM, Reed RA. CRC Press / Informa Healthcare.4

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.3

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.1

  • Forced Degradation Testing. Galbraith Laboratories, Inc.5

Sources

refinement of purification protocols for pyrimidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Analog Purification. As a Senior Application Scientist, I have designed this resource to address the nuanced challenges of isolating pyrimidine derivatives—ranging from highly lipophilic thieno[2,3-d]pyrimidines to excessively polar nucleoside analogs.

This guide transcends basic step-by-step instructions by emphasizing the causality behind chromatographic behaviors. Every protocol provided here is structured as a self-validating system, ensuring that you can verify the structural integrity and purity of your compounds at every critical juncture.

Visualizing the Purification Logic

PyrimidinePurification Start Crude Pyrimidine Reaction Mixture CheckPol Assess Polarity & Functional Groups Start->CheckPol NormalPhase Normal-Phase Flash (Hexane/EtOAc) CheckPol->NormalPhase Low Polarity RPHPLC Reverse-Phase HPLC (C18/C8, H2O/MeCN) CheckPol->RPHPLC Moderate Polarity HILIC HILIC / Monolithic (Polar Nucleosides) CheckPol->HILIC High Polarity Val Analytical Validation (HPLC/UV/MS) NormalPhase->Val RPHPLC->Val HILIC->Val Pure Pure Pyrimidine Analog (>98%) Val->Pure Co-injection Match

Caption: Decision matrix for pyrimidine analog purification based on molecular polarity.

Section 1: Chromatographic Troubleshooting & FAQs

Q1: When purifying highly polar pyrimidine nucleoside analogs, my peaks elute in the void volume on standard C18 columns. How can I increase retention and resolution?

  • Analysis & Causality: Pyrimidine nucleosides (e.g., cytarabine, acyclovir analogs) possess multiple hydrogen-bond donors and acceptors, making them excessively hydrophilic. On a highly hydrophobic C18 stationary phase, they lack sufficient partitioning into the stationary phase and elute with the solvent front.

  • Solution: Shift from standard reverse-phase to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize 1[1]. Using ternary mobile phases (such as mixtures of hexane-isopropanol with water or acetonitrile) on monolithic silica drastically improves column efficiency for polar pyrimidine solutes without sacrificing separation time[1].

Q2: I am observing peak splitting and tailing during the HPLC purification of pyrimidine derivatives containing oxidizable (mercapto, amino) or reducible (nitro, aza) groups. What is causing this, and how do I correct it?

  • Analysis & Causality: Peak splitting in these derivatives often arises from mixed-mode interactions (e.g., secondary interactions with unendcapped silanols on the silica matrix) or partial ionization of the analyte at the chosen pH.

  • Solution: Buffer the mobile phase strictly to suppress ionization. An aqueous citrate-phosphate mobile phase at pH 3.5 is highly effective for maintaining these2 in a consistent ionization state[2]. Furthermore, utilizing tandem UV-voltammetric-polarographic detection can help resolve complex mixtures by selectively identifying electroactive groups[2].

Q3: During the deprotection and subsequent purification of 5-substituted pyrimidine 2′-deoxyribonucleosides, I experience significant yield loss and degradation. How do I prevent this?

  • Analysis & Causality: Pyrimidine analogs with epigenetic marks (like 5-hydroxymethylcytosine or 5-methylcytosine derivatives) are sensitive to harsh acidic or basic conditions, leading to depyrimidination or degradation of the functional groups.

  • Solution: Employ a mild, room-temperature detritylation step using 80% aqueous acetic acid for exactly 30 minutes. Following this, immediate neutralization and purification via a3 using a gradient of 0 to 25% CH3CN in 10 mM potassium phosphate buffer (pH 6.8) ensures the structural integrity of the modified pyrimidine[3].

Section 2: Self-Validating Experimental Protocols

Protocol A: Step-by-Step Reverse-Phase HPLC Purification of Pyrimidine Nucleosides

Self-Validation Checkpoint: This protocol includes a co-injection validation step to definitively confirm the identity of the synthesized analog (e.g., radiolabeled tracers) against a non-radioactive standard.

  • Sample Preparation & Wet Loading: Dissolve the crude pyrimidine reaction mixture in a minimal volume of the initial mobile phase (e.g., 95% aqueous buffer / 5% acetonitrile).

    • Causality: Matching the sample solvent to the initial mobile phase prevents sample precipitation at the column head and avoids peak broadening.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., Gemini 5μ C18, 21.20 mm x 250 mm) with 10 mM potassium phosphate buffer (pH 6.8) or 0.1% TFA in water, depending on the acid sensitivity of the analog.

  • Analytical Pre-Run (Validation Step 1): Inject 10 µL of the sample onto an analytical scale column. Confirm retention time and peak symmetry. Adjust the gradient if the target peak elutes before 3 column volumes (k' < 2).

  • Preparative Gradient Elution:

    • 0-5 min: Isocratic hold at 5% Acetonitrile (MeCN) to wash away highly polar salts and unreacted sugars.

    • 5-25 min: Linear gradient from 5% to 60% MeCN.

    • Causality: The gradual increase in organic modifier selectively desorbs pyrimidine analogs based on their lipophilic modifications (e.g., 5-alkyl or halogen substitutions).

  • Fraction Collection & Co-Injection (Validation Step 2): Collect fractions based on UV absorbance (typically 254 nm). To validate the identity of synthesized analogs (such as4), perform a co-injection of the purified fraction with a known standard on the analytical HPLC[4]. A single, symmetrical peak confirms identity and >98% radiochemical purity[4].

Protocol B: Normal-Phase Flash Chromatography for Thieno[2,3-d]pyrimidine Analogs

Context: Used for lipophilic, multi-step synthesis intermediates.

  • TLC Pre-Screening: Spot the crude mixture on silica gel TLC plates. Develop using a hexane/ethyl acetate gradient to find a ratio that yields an Rf of 0.2–0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel (30:1 to 50:1 silica-to-crude ratio) in the low-polarity eluent.

    • Causality: Slurry packing prevents air bubbles and channeling, which are fatal to resolution and cause band broadening.

  • Dry Loading (Validation Step): If the 5 is poorly soluble, dissolve it in dichloromethane, add a small amount of silica gel, and evaporate to a free-flowing powder[5]. Load this evenly onto the column bed to ensure a narrow sample band.

  • Elution: Run the predetermined hexane/EtOAc gradient. Monitor fractions via UV lamp (254 nm) and pool those containing the pure product[5].

Section 3: Quantitative Data Summary

To streamline your method development, the following table synthesizes optimal chromatographic parameters for distinct classes of pyrimidine analogs based on empirical data.

Pyrimidine ClassRecommended ColumnMobile Phase SystemElution StrategyExpected Purity
Polar Nucleosides (e.g., Cytarabine) Monolithic Silica (Chromolith)Hexane-Isopropanol / H2OIsocratic or shallow gradient>95%
Electroactive Pyrimidines C18 Alkyl-bonded SilicaAq. Citrate-Phosphate (pH 3.5)Isocratic>98%
Epigenetic 5-Substituted Analogs Vydac C1810 mM K-Phosphate (pH 6.8) / MeCNGradient (0-25% MeCN)>99%
Lipophilic Thieno-pyrimidines Bare Silica Gel (Flash)Hexane / Ethyl AcetateStep Gradient90-95%
Radiolabeled Tracers (e.g., F-18) Gemini 5μ C18H2O / MeOH (with 0.1% TFA)Linear Gradient>98%

References

  • Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." PubMed (National Institutes of Health). 1

  • Stulík, K., & Pacáková, V. "High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection." PubMed (National Institutes of Health). 2

  • "Convenient synthesis of pyrimidine 2′-deoxyribonucleoside monophosphates with important epigenetic marks at the 5-position." Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Wang, D., et al. "Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents for cancer detection." RSC Publishing. 4

  • "Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs." Benchchem. 5

Sources

strategies to enhance the selectivity of pyrimidinedione derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidinedione Derivative Optimization . As a Senior Application Scientist, I have designed this portal to help medicinal chemists and drug development professionals troubleshoot and enhance the selectivity profiles of pyrimidinedione-based small molecules.

Pyrimidinediones (and their fused analogs, such as pyrazolo[3,4-d]pyrimidines) are privileged scaffolds in medicinal chemistry. Because they act as bioisosteres for the adenine ring of ATP, they readily anchor into the highly conserved kinase hinge region [2]. However, this inherent mimicry is a double-edged sword, frequently leading to off-target kinome promiscuity.

Below, you will find expert-level FAQs, troubleshooting guides for assay discrepancies, and validated experimental protocols to help you engineer self-validating, highly selective inhibitor systems.

🔬 FAQ: Principles of Pyrimidinedione Selectivity

Q1: Why do my pyrimidinedione-based ATP-competitive inhibitors show high off-target kinome promiscuity in biochemical screens? Causality: The core pyrimidinedione scaffold forms strong, predictable hydrogen bonds with the backbone amides of the kinase hinge region (mimicking the N1 and N6 interactions of adenine) [2]. Because the hinge region is structurally conserved across the >500 members of the human kinome, relying solely on these hydrogen bonds guarantees promiscuity. To achieve selectivity, your design must extend beyond the hinge into non-conserved regions, such as the hydrophobic back pocket (accessible in the DFG-out inactive conformation) or the solvent-exposed channel.

Q2: How can I rationally design selectivity against highly conserved kinase pockets like EGFR? Causality: When the ATP-binding pocket is too conserved for competitive selectivity, the most effective strategy is to engineer a targeted covalent inhibitor (TCI). By appending a weakly reactive Michael acceptor (e.g., an acrylamide group) to the pyrimidinedione core, you can target non-conserved, nucleophilic cysteine residues located near the active site. For example, targeting Cys797 in the EGFR kinase domain dramatically shifts the selectivity profile toward the T790M mutant over the wild-type enzyme, overcoming acquired resistance in non-small-cell lung cancer (NSCLC)[1].

Q3: Can pyrimidinediones be optimized for non-kinase targets? Causality: Yes. Recent structural-based drug design has demonstrated that modifying the 5-arylethylidene moiety of aminopyrimidine-2,4-diones can tune the scaffold to act as dual-target inhibitors. By exploiting specific solvent channels, these derivatives can selectively inhibit both epigenetic readers (like BRD4) and kinases (like PLK1) simultaneously, inducing apoptosis in specific cancer cell lines while sparing normal cells [3].

🛠️ Troubleshooting Guide: Assay Discrepancies

Issue 1: My derivative shows sub-nanomolar IC50 in biochemical kinase assays, but fails to show target engagement or efficacy in cell-based assays.

  • The Causality: This is a classic ATP-competition artifact. Biochemical assays typically utilize ATP concentrations in the 10–100 µM range. However, inside a living cell, intracellular ATP concentrations are massive (1–10 mM). Your ATP-competitive pyrimidinedione is simply being outcompeted by endogenous ATP in the cellular environment.

  • The Solution: You must validate target engagement in live cells using a Cellular Thermal Shift Assay (CETSA) (see protocol below). To fix the molecule, consider rigidifying the scaffold to increase the binding residence time, or pivot to an allosteric or covalent binding mechanism that is not purely dependent on ATP equilibrium.

Issue 2: My KINOMEscan results show binding to unintended kinases with bulky gatekeeper residues.

  • The Causality: Your derivative is likely too flexible or too planar, allowing it to adapt to various pocket shapes.

  • The Solution: Introduce steric bulk (scaffold rigidification) at the C4 or C6 positions of the pyrimidinedione ring [2]. A strategically placed methyl or halogen group will cause a steric clash with the bulky gatekeeper residues (e.g., Threonine or Methionine) of off-target kinases, acting as a molecular "bouncer" that only permits binding to your target kinase.

📊 Data Presentation: Comparative Selectivity Metrics

To benchmark your derivatives, refer to this summary of structural modifications and their resulting impact on selectivity indices.

Scaffold ModificationPrimary Target(s)Selectivity StrategyOutcome (IC50 & Selectivity)
Pyrazolo[3,4-d]pyrimidine + Acrylamide BTKCovalent binding to non-conserved Cys481IC50 < 1 nM; >100-fold selectivity over EGFR [2]
Aminopyrimidine-2,4-dione (Cmpd 7) BRD4 / PLK1Dual-targeting via solvent channel extensionIC50 = 0.094 µM (BRD4); 9.8x selective for MDA-MB-231[3]
Thieno-pyrimidine + Michael Acceptor EGFR (T790M)Covalent binding to Cys797IC50 < 10 nM; >50-fold selectivity over WT EGFR [1]
Pyrimidinedione + C4-Rigidification CDK2Steric clash with off-target gatekeepersIC50 = 6.8 µM; High selectivity over CDK9 [2]

🧪 Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

To ensure your pyrimidinedione derivative is actually engaging its target in the high-ATP environment of a live cell, you must perform a CETSA. This protocol relies on the thermodynamic principle that a protein bound to a ligand becomes more resistant to heat-induced unfolding and subsequent aggregation.

Step 1: Cell Culture and Compound Treatment

  • Seed target cells (e.g., MDA-MB-231) in a 10 cm dish and culture until 70-80% confluent.

  • Treat the cells with your pyrimidinedione derivative at 5x the biochemical IC50 (or DMSO vehicle control) for 1 to 2 hours at 37°C to allow for intracellular equilibration.

Step 2: Aliquoting and Thermal Gradient

  • Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Divide the cell suspension equally into 8–10 PCR tubes (approx. 50 µL per tube).

  • Using a thermal cycler, heat each tube to a different temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes.

  • Immediately cool all tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

Step 3: Lysis and Separation

  • Subject the tubes to two freeze-thaw cycles to lyse the cells.

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: This critical step pellets the heat-denatured, aggregated proteins, leaving only the folded, stable proteins in the supernatant.

Step 4: Detection and Melt Curve Analysis

  • Carefully extract the supernatant and analyze via Western Blot using an antibody specific to your target (e.g., EGFR or BRD4).

  • Plot the band intensities against temperature to generate a melt curve. A significant rightward shift in the aggregation temperature ( Tagg​ ) in the compound-treated samples vs. DMSO confirms direct intracellular target engagement.

🗺️ Mandatory Visualization: Selectivity Optimization Workflow

The following diagram maps the logical progression from a promiscuous base scaffold to a highly selective clinical candidate.

SelectivityOptimization Base Pyrimidinedione Core (ATP Hinge Mimic) Issue Kinome Promiscuity (Off-Target Binding) Base->Issue Conserved Hinge H-bonds Strat1 Covalent Warheads (Targeting specific Cys) Issue->Strat1 Strat2 Scaffold Rigidification (Gatekeeper Clash) Issue->Strat2 Strat3 Back-Pocket Extension (Exploiting DFG-out) Issue->Strat3 BioAssay Biochemical Profiling (e.g., KINOMEscan) Strat1->BioAssay Strat2->BioAssay Strat3->BioAssay CellAssay Cellular Validation (CETSA Workflow) BioAssay->CellAssay High Selectivity Index (Biochemical) Success Highly Selective Clinical Candidate CellAssay->Success Target Engagement Confirmed In Vivo

Workflow for diagnosing and optimizing the selectivity of pyrimidinedione-based kinase inhibitors.

📚 References

  • Ratheesh, A. K., Jayan, A. P., Presanna, A. T., & Nirmala, S. V. (2022). "Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review." Chemical Biology & Drug Design, 100(4), 599-621.[Link][1]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 11(10), 1112-1135.[Link][2]

  • El-Kalyoubi, S., El-Sebaey, S. A., Elfeky, S. M., Al-Ghulikah, H. A., & El-Zoghbi, M. S. (2023). "Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies." Pharmaceuticals, 16(9), 1303.[Link][3]

Sources

Validation & Comparative

A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors: Evaluating Established and Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydrofolate Reductase as a Critical Therapeutic Target

Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[2][4] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[2][5] This makes DHFR a well-established and highly attractive target for the development of a wide range of therapeutics, including anticancer and antimicrobial agents.[3][6]

This guide provides a comparative analysis of established clinical DHFR inhibitors—Methotrexate, Trimethoprim, and Pemetrexed—and explores the potential of novel chemical scaffolds, represented here by the pyrimidine derivative 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

Mechanism of Action of Dihydrofolate Reductase Inhibitors

DHFR inhibitors exert their therapeutic effects by competitively binding to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate.[7][8] This competitive inhibition leads to a depletion of the intracellular pool of THF, which in turn stalls the synthesis of nucleotides necessary for DNA replication and cell proliferation.[2][4] The efficacy of a DHFR inhibitor is largely determined by its binding affinity for the target enzyme and its selectivity for the DHFR of the pathogenic organism or cancerous cell over the host's enzyme.[9][10]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis One-Carbon Donor DHFR_enzyme->THF Catalyzes Reduction DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHFR_enzyme Competitive Inhibition

Caption: Mechanism of DHFR inhibition.

Comparative Analysis of Established DHFR Inhibitors

The clinical utility of DHFR inhibitors varies significantly based on their selectivity and spectrum of activity. Below is a comparison of three widely used DHFR inhibitors.

InhibitorPrimary Indication(s)Mechanism of ActionSelectivity
Methotrexate Cancer, Autoimmune Diseases[4][6]Potent inhibitor of human DHFR. Also inhibits thymidylate synthase and other folate-dependent enzymes at higher concentrations.[2][7]Low selectivity between rapidly dividing host cells and cancer cells.[2]
Trimethoprim Bacterial Infections[1][11]Highly selective for bacterial DHFR over human DHFR.[1][12]Several thousand-fold more selective for bacterial DHFR.[12]
Pemetrexed Non-small cell lung cancer, Mesothelioma[13][14]Multi-targeted antifolate that inhibits DHFR, thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT).[5][13][15]Primarily targets enzymes in cancer cells.[15]
Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for these inhibitors against human DHFR.

InhibitorTarget EnzymeIC50 Value
Methotrexate Human DHFR~0.12 µM[16]
Trimethoprim Human DHFR~55.26 µM[17]
Pemetrexed Human DHFR>200 nM[17]

Note: IC50 values can vary depending on the specific assay conditions.

Exploring Novel Chemical Scaffolds: The Case of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

While extensive data on 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as a DHFR inhibitor is not yet available in the public domain, its chemical structure, a substituted pyrimidine-2,4(1H,3H)-dione, places it within a class of compounds with known biological activity. Many DHFR inhibitors, such as Trimethoprim, are based on a diaminopyrimidine scaffold.[18][19][20] The pyrimidine core of 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione could potentially interact with the active site of DHFR. The butyl and methoxymethyl substitutions may influence its binding affinity, selectivity, and pharmacokinetic properties. For instance, the methoxymethyl group could enhance lipophilicity, potentially aiding cellular uptake.[21] Further investigation through in vitro enzymatic assays and structural biology studies would be necessary to determine its efficacy and mechanism of action as a DHFR inhibitor.

Experimental Protocol: In Vitro DHFR Inhibition Assay

The following protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of a test compound against DHFR. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[22][23]

DHFR_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Add_Reagents Add assay buffer, DHFR, and test compound Compound_Prep->Add_Reagents Enzyme_Prep Prepare DHFR enzyme solution Enzyme_Prep->Add_Reagents Substrate_Prep Prepare DHF and NADPH solutions Initiate_Reaction Add DHF and NADPH to initiate reaction Substrate_Prep->Initiate_Reaction Incubate Incubate at room temperature Add_Reagents->Incubate Incubate->Initiate_Reaction Measure_Absorbance Measure absorbance at 340 nm in kinetic mode Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate rate of NADPH consumption Measure_Absorbance->Calculate_Rate Plot_Data Plot % inhibition vs. log[inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Experimental workflow for a DHFR inhibition assay.

Materials:

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Test inhibitor (e.g., 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione)

  • Positive control inhibitor (e.g., Methotrexate)[24]

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Create a series of dilutions of the test compound and positive control in assay buffer.

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in assay buffer. Keep all solutions on ice.[25]

  • Assay Setup:

    • To the wells of the 96-well plate, add the following in order:

      • Assay Buffer

      • Diluted test compound, positive control, or vehicle control (for no inhibition)

      • DHFR enzyme solution

    • Include a blank control with assay buffer but no enzyme.

  • Incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[24]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance at 340 nm) for each well from the linear portion of the kinetic curve.[17]

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9]

Conclusion

The landscape of DHFR inhibitors is well-established, with clinically successful drugs that have distinct selectivities and therapeutic applications. While Methotrexate serves as a potent, broad-spectrum inhibitor for cancer and autoimmune diseases, Trimethoprim's high selectivity for the bacterial enzyme makes it an effective antibiotic. Pemetrexed showcases the advantages of a multi-targeted approach in cancer therapy. The exploration of novel chemical scaffolds, such as pyrimidine-2,4(1H,3H)-diones, is crucial for the development of next-generation DHFR inhibitors with improved efficacy, selectivity, and resistance profiles. Rigorous in vitro and in vivo testing, as outlined in the provided experimental protocol, is essential to validate the potential of these new chemical entities.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like DNA and RNA.[1] Its remarkable versatility has made it a "privileged scaffold" in drug discovery, with numerous pyrimidine-containing compounds gaining approval as therapeutic agents, particularly in oncology.[1][2] Many of these agents exert their effects by inhibiting protein kinases, enzymes that are often deregulated in cancer.[2][3] The pyrimidine core is adept at mimicking the adenine ring of ATP, allowing it to effectively compete for the kinase hinge region binding site.[3][4]

In the modern drug discovery pipeline, computational techniques like molecular docking are indispensable for rapidly evaluating the potential of new chemical entities.[5] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[6][7] This guide provides an in-depth, experience-driven framework for conducting robust comparative docking studies of pyrimidine derivatives, moving beyond a simple recitation of steps to explain the critical reasoning behind each phase of the workflow. Our goal is to empower you to generate reliable, reproducible, and insightful in silico data to guide your discovery programs.

Pillar I: The Methodological Core of a Comparative Docking Study

A successful docking study is not merely about generating a low score; it is a multi-step process where each stage builds upon the last. The integrity of the entire experiment depends on meticulous preparation and validation.

Experimental Protocol: A Self-Validating Docking Workflow

This protocol is designed to be a self-validating system, incorporating a crucial redocking step to ensure the chosen parameters can reliably reproduce experimentally determined binding modes. We will use AutoDock Vina, a widely used and validated open-source docking engine, for this workflow.[8][9]

1. Target Selection and Preparation: Laying the Foundation

  • Causality: The quality of your protein structure directly impacts the reliability of your docking results.[10] We begin by obtaining a high-resolution crystal structure from a public repository like the Protein Data Bank (PDB).[11][12][13][14] It is crucial to select a structure that is relevant to the disease context and, ideally, co-crystallized with a ligand similar to your compounds of interest.[15]

  • Protocol:

    • Fetch the Structure: Download the desired protein structure from the PDB (e.g., PDB ID: 1M17 for Epidermal Growth Factor Receptor, EGFR).[16]

    • Clean the Structure: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[17][18] Remove all non-essential components, such as water molecules, ions, and co-solvents, that are not part of the immediate binding site.[16][17][19] If the PDB file contains multiple chains (A, B, etc.), retain only the one relevant for docking.[17]

    • Prepare the Protein: Use a preparation tool, such as AutoDockTools (ADT), to:

      • Add polar hydrogen atoms, which are critical for forming hydrogen bonds.[16][19][20]

      • Assign partial charges (e.g., Kollman charges) to all atoms.[20][21]

      • Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by Vina.[18][20]

2. Ligand Preparation: Defining the "Key"

  • Causality: Ligands must be converted into a 3D format with correct stereochemistry and an energetically favorable conformation. This ensures the docking algorithm starts with a realistic representation of the molecule.[22]

  • Protocol:

    • Generate 2D Structures: Draw your pyrimidine derivatives using software like ChemDraw or obtain structures from databases like PubChem.[16][20]

    • Convert to 3D and Optimize: Use a program like Avogadro to convert the 2D drawings into 3D structures. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.[22]

    • Prepare for Docking: In AutoDockTools, load the 3D ligand structure. The software will automatically detect rotatable bonds, which defines the ligand's flexibility during the docking simulation.[16][21] Save the prepared ligand in the PDBQT format.[16]

3. Protocol Validation via Redocking: The Trustworthiness Check

  • Causality: This is the most critical step for ensuring the trustworthiness of your docking protocol. Before docking your novel compounds, you must prove that your chosen parameters (grid box size, location, etc.) can accurately reproduce the known binding pose of a co-crystallized ligand.[15] A successful redocking provides confidence that the protocol is valid for your specific target.

  • Protocol:

    • Extract the Native Ligand: From the original, unaltered PDB file, save the co-crystallized ligand as a separate file.

    • Prepare the Native Ligand: Prepare this ligand using the same procedure described in Step 2.

    • Define the Grid Box: The grid box defines the 3D search space for the docking algorithm.[21] Center this box on the position of the native ligand in the crystal structure and ensure its dimensions (e.g., 40x40x40 Å) are large enough to encompass the entire binding site and allow for full ligand rotation.[20][23]

    • Dock the Native Ligand: Run AutoDock Vina to dock the prepared native ligand back into the prepared protein, using the defined grid box.

    • Analyze the Result: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation , indicating your protocol is reliable.[24][25]

4. Comparative Docking and Analysis: Generating Insights

  • Causality: Once the protocol is validated, you can proceed with docking your library of pyrimidine derivatives. The goal is to compare their predicted binding affinities and interaction patterns to identify promising candidates and understand structure-activity relationships (SAR).

  • Protocol:

    • Batch Docking: Use the validated protocol (prepared protein, grid parameters) to dock each of your prepared pyrimidine derivatives.

    • Analyze Binding Affinity: The primary output from Vina is a binding affinity score in kcal/mol.[26] A more negative value indicates a stronger predicted binding affinity.[26][27]

    • Visualize Interactions: Use software like PyMOL or Discovery Studio to visualize the top-ranked poses for each compound.[20][22] Analyze the key intermolecular interactions, such as:

      • Hydrogen Bonds: These are critical for affinity and specificity.

      • Hydrophobic Interactions: Important for anchoring the ligand in the binding pocket.

      • Pi-stacking or Pi-alkyl interactions.

    • Compare and Rank: Systematically compare the docking scores and interaction patterns across your series of derivatives.[24]

Pillar II: Case Study - Comparative Docking of Pyrimidine Derivatives Against EGFR Kinase

To illustrate this workflow, we will conduct a comparative docking study against the Epidermal Growth Factor Receptor (EGFR) kinase, a well-established target for pyrimidine-based cancer therapies.[22][28][29] We will use the PDB structure 2J6M , which features the EGFR kinase domain in complex with an inhibitor.

Hypothetical Pyrimidine Series for Comparison:

Compound IDNameR1-GroupR2-Group
PD-01 Reference CompoundH4-methoxy-phenyl
PD-02 Halogenated AnalogCl4-methoxy-phenyl
PD-03 Hydroxyl AnalogH4-hydroxy-phenyl
PD-04 Small Alkyl AnalogCH34-methoxy-phenyl

(Note: These are simplified, hypothetical structures for illustrative purposes.)

Data Presentation: Summarizing Docking Results

Following the validated docking protocol, we would generate data that can be summarized for easy comparison.

Compound IDBinding Affinity (kcal/mol)Key Hydrogen Bonds (Residues)Key Hydrophobic Interactions (Residues)
PD-01 -8.5Met793, Cys775Leu718, Val726, Ala743, Leu844
PD-02 -9.2Met793, Cys775Leu718, Val726, Ala743, Leu844
PD-03 -8.9Met793, Cys775, Asp855Leu718, Val726, Ala743
PD-04 -8.3Met793, Cys775Leu718, Val726, Ala743, Leu844

Interpretation of Results:

  • PD-02 vs. PD-01: The addition of a chlorine atom (R1) resulted in a more favorable binding affinity (-9.2 vs -8.5 kcal/mol). This suggests that the chloro-group may be forming favorable halogen bond interactions or enhancing hydrophobic contacts within a specific sub-pocket.

  • PD-03 vs. PD-01: Replacing the methoxy group with a hydroxyl group (R2) also improved the binding score (-8.9 kcal/mol) and introduced a new hydrogen bond with Asp855. This indicates a potential for increased specificity and affinity through this additional interaction.

  • PD-04 vs. PD-01: The addition of a small methyl group (R1) slightly decreased the binding affinity (-8.3 kcal/mol), suggesting potential steric hindrance or the loss of a favorable interaction that the hydrogen at that position made.

This comparative analysis provides actionable insights for the next round of compound design, suggesting that halogenation at R1 and hydrogen bond donors at R2 are promising avenues for optimization.

Pillar III: Visualization and Formatting

Clear visualization of workflows and data is essential for comprehension and communication.

Diagrams of Workflows and Pathways

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis & Insights PDB 1. Select & Download Protein Structure (PDB) Clean 2. Clean Protein (Remove Water, Ions) PDB->Clean PrepP 3. Prepare Protein (Add H, Charges) -> PDBQT Clean->PrepP Grid 6. Define Grid Box (Centered on Native Ligand) PrepP->Grid Dock 9. Dock Pyrimidine Library PrepP->Dock Ligands 4. Prepare Ligand Library (2D->3D, Minimize) -> PDBQT Ligands->Dock NativeLig 5. Extract & Prepare Native Ligand -> PDBQT Validate 7. VALIDATION Redock Native Ligand NativeLig->Validate Grid->Validate RMSD 8. Calculate RMSD (< 2.0 Å ?) Validate->RMSD Analyze 10. Analyze Results (Scores, Poses) Dock->Analyze RMSD->Dock Protocol Validated Visualize 11. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize SAR 12. Generate SAR & Select Hits Visualize->SAR

Caption: Workflow for a Self-Validating Comparative Docking Study.

G cluster_pathway Simplified EGFR Kinase Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ActiveSite ATP Binding Site EGFR->ActiveSite ATP ATP ATP->ActiveSite Binds Pyrimidine Pyrimidine Inhibitor Pyrimidine->ActiveSite Competes with ATP Phosphorylation Autophosphorylation ActiveSite->Phosphorylation Activates Block Inhibition ActiveSite->Block Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Block->Phosphorylation

Caption: Pyrimidine derivatives inhibit EGFR signaling by competing with ATP.

Conclusion

Comparative molecular docking, when performed with scientific rigor, is a powerful engine for hypothesis generation in drug discovery. By grounding the computational workflow in experimental data through meticulous preparation and validation, researchers can confidently identify promising pyrimidine derivatives and build a clear understanding of the structural requirements for potent and selective inhibition. The insights gained from these in silico studies are invaluable for prioritizing synthetic efforts, optimizing lead compounds, and ultimately accelerating the journey from concept to clinic.

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Assessing the Therapeutic Index of Novel Pyrimidinedione Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the oncology landscape shifts toward precision medicine, the limitations of classic pyrimidinedione-based antimetabolites—such as 5-Fluorouracil (5-FU) and its first-generation prodrug, Tegafur—have become increasingly apparent. While these agents effectively inhibit thymidylate synthase to disrupt DNA synthesis, their clinical utility is severely bottlenecked by a narrow therapeutic index (TI), leading to systemic toxicities like myelosuppression and gastrointestinal damage.

To overcome these limitations, structural optimization of the pyrimidinedione scaffold has yielded novel, multifunctional prodrugs. By introducing specific modifications (e.g., acyloxymethylation), these next-generation compounds are designed to undergo tumor-specific metabolic activation, simultaneously releasing the active antimetabolite alongside synergistic byproducts like reactive oxygen species (ROS) and histone deacetylase (HDAC) inhibitors.

This guide provides an objective, data-driven comparison between standard-of-care pyrimidinediones and novel derivatives (using butyroyloxymethyl-tegafur as the primary comparative model), detailing the mechanistic rationale and the self-validating experimental protocols required to accurately assess their therapeutic index.

Mechanistic Rationale: Widening the Therapeutic Window

The primary goal of modifying the pyrimidinedione scaffold is to decouple efficacy from systemic toxicity. Traditional Tegafur relies heavily on hepatic Cytochrome P450 (CYP450) for conversion into 5-FU, leading to off-target systemic exposure.

Novel derivatives, such as butyroyloxymethyl-tegafur (Compound 3), utilize a hybrid design strategy. Upon entering the intracellular environment of a tumor, these prodrugs are cleaved by intracellular esterases. This cleavage not only yields the Tegafur intermediate (which subsequently converts to 5-FU) but also releases formaldehyde and butyric acid [1].

  • Causality of Formaldehyde: Induces localized oxidative stress (ROS), which preferentially triggers apoptosis in cancer cells that already operate near their maximum oxidative threshold.

  • Causality of Butyric Acid: Acts as an HDAC inhibitor, promoting cellular differentiation and synergizing with 5-FU to overcome inherent drug resistance mechanisms.

This multi-targeted activation pathway ensures that the cytotoxic payload is amplified within the tumor microenvironment while sparing healthy tissues, thereby significantly widening the therapeutic index.

Pathway Prodrug Novel Pyrimidinedione (e.g., Butyroyloxymethyl-Tegafur) Metabolism Intracellular Esterases & CYP450 Prodrug->Metabolism Tegafur Tegafur Intermediate Metabolism->Tegafur Formaldehyde Formaldehyde (ROS Generation) Metabolism->Formaldehyde ButyricAcid Butyric Acid (HDAC Inhibition) Metabolism->ButyricAcid FiveFU 5-Fluorouracil (5-FU) Tegafur->FiveFU CYP450 Apoptosis Synergistic Cancer Cell Apoptosis (High Therapeutic Index) Formaldehyde->Apoptosis Oxidative Stress ButyricAcid->Apoptosis Differentiation TS Thymidylate Synthase Inhibition FiveFU->TS TS->Apoptosis

Metabolic Activation and Dual-Action Pathway of Novel Pyrimidinedione Prodrugs.

Comparative Performance Data

To objectively assess the therapeutic index, we must evaluate both in vitro selectivity (cancer vs. normal cells) and in vivo efficacy versus physiological toxicity. The data below synthesizes the performance of a novel butyroyloxymethyl-tegafur derivative against standard clinical alternatives[1].

Table 1: In Vitro Cytotoxicity and Selectivity Index

Assessing the ability to overcome resistance while sparing normal peripheral blood mononuclear cells (PBMCs).

CompoundHT-29 IC₅₀ (µM)(Sensitive Colon)LS-1034 IC₅₀ (µM)(Resistant Colon)Normal PBMCs IC₅₀ (µM)Selectivity Index(PBMC / HT-29)
5-Fluorouracil (5-FU) 2.5> 100.015.06.0
Tegafur 201.0> 500.0> 500.0~ 2.5
Novel Prodrug (Cmpd 3) 18.522.0350.018.9

Insight: While 5-FU is highly potent against sensitive cells, it fails against resistant lines and shows high toxicity to normal PBMCs (low Selectivity Index). The novel prodrug maintains equipotent efficacy across both sensitive and resistant lines (due to the synergistic butyric acid release) while exhibiting a nearly 19-fold safety margin over normal cells.

Table 2: In Vivo Efficacy vs. Toxicity (HT-29 Xenograft Model)

The true Therapeutic Index is defined by the ratio of the Maximum Tolerated Dose (MTD) to the Effective Dose.

Treatment ArmDose (mg/kg)Tumor Growth Inhibition (TGI)Max Body Weight LossTherapeutic Profile
Vehicle Control 00%0%N/A
5-Fluorouracil 3055%18% (High Toxicity)Narrow TI; Dose-limiting toxicity
Tegafur 10040%12%Moderate TI; Sub-optimal efficacy
Novel Prodrug 10085% < 5% (Well Tolerated)Wide TI; High efficacy, low toxicity

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the protocols used to generate TI data must be self-validating. This means incorporating internal controls that actively prove the proposed mechanism of action during the assay, rather than relying solely on endpoint readouts.

Protocol 1: In Vitro Cytotoxicity & ROS-Dependency Assay

This protocol determines the IC₅₀ while simultaneously validating whether the novel pyrimidinedione's enhanced therapeutic index is genuinely driven by ROS generation (via formaldehyde release).

  • Cell Seeding: Plate HT-29 (cancer) and healthy PBMCs in 96-well plates at 5×103 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Antioxidant Rescue Arm (The Self-Validating Step): Pre-treat half of the wells with 5 mM N-acetylcysteine (NAC) for 2 hours. Causality: NAC is a potent antioxidant. If the novel compound's efficacy relies on ROS generation, NAC will neutralize the ROS, shifting the IC₅₀ curve rightward. If the curve does not shift, the ROS mechanistic hypothesis is invalidated.

  • Compound Dosing: Treat cells with a 10-point serial dilution (0.1 µM to 500 µM) of 5-FU, Tegafur, and the Novel Prodrug.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability.

  • Analysis: Calculate the IC₅₀ using non-linear regression. A successful novel prodrug will show a low IC₅₀ in the standard arm, a significantly higher IC₅₀ in the NAC-rescue arm, and a high IC₅₀ in the PBMC plate.

Protocol 2: In Vivo Therapeutic Index Assessment Workflow

In vivo TI requires a delicate balance of tracking tumor regression against systemic physiological stress.

  • Xenograft Establishment: Subcutaneously inject 5×106 HT-29 cells into the right flank of BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100 mm³, randomize mice into cohorts (n=8/group) to ensure baseline statistical parity.

  • Dosing Regimen: Administer compounds via oral gavage (for prodrugs) or IV (for 5-FU) every 3 days for 21 days.

  • Dual-Tracking (Efficacy vs. Toxicity):

    • Efficacy: Measure tumors bi-weekly using digital calipers. Calculate Tumor Growth Inhibition (TGI) as: 1−(ΔVtreated​/ΔVcontrol​)×100 .

    • Toxicity: Weigh mice bi-weekly. Causality: Body weight loss is the most reliable surrogate for gastrointestinal toxicity and myelosuppression. A weight loss of >20% acts as an objective, self-enforcing stopping rule that defines the Maximum Tolerated Dose (MTD).

  • TI Calculation: The Therapeutic Index is finalized by dividing the MTD (derived from the weight loss threshold) by the ED₅₀ (dose required for 50% TGI).

Workflow Start In Vivo Xenograft Model (e.g., HT-29 Colon Carcinoma) Split Cohort Assignment (Vehicle, 5-FU, Novel Prodrug) Start->Split Efficacy Efficacy Tracking (Tumor Volume via Calipers) Split->Efficacy Toxicity Toxicity Tracking (Body Weight & Survival) Split->Toxicity TGI Calculate Tumor Growth Inhibition (TGI %) Efficacy->TGI MTD Determine Maximum Tolerated Dose (MTD) Toxicity->MTD TI Calculate Therapeutic Index (MTD / ED50) TGI->TI MTD->TI

In Vivo Therapeutic Index Assessment Workflow detailing the divergence of efficacy and toxicity tracking.

References

  • Engel D, Nudelman A, Tarasenko N, Levovich I, Makarovsky I, Sochotnikov S, Tarasenko I, Rephaeli A. "Novel prodrugs of tegafur that display improved anticancer activity and antiangiogenic properties." Journal of Medicinal Chemistry. 2008 Jan 24;51(2):314-23. Available at:[Link]

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Safety Operating Guide

5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione: Advanced Operational and Disposal Protocols

As a Senior Application Scientist, I approach chemical management not merely as a checklist of regulatory requirements, but as a rigorous scientific discipline. Handling complex synthetic intermediates like 5-butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione requires a deep understanding of its physicochemical properties to ensure laboratory safety, environmental stewardship, and operational efficiency.

This guide provides drug development professionals and researchers with self-validating, step-by-step methodologies for the safe handling and disposal of this specific uracil derivative.

Physicochemical Risk Assessment & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's structural liabilities. 5-Butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione presents three distinct operational challenges:

  • The Pyrimidine-2,4-dione (Uracil) Core: Substituted uracils are frequently utilized as biologically active molecules, including antimetabolites, enzyme inhibitors, and herbicides. Because this core can intercalate with biological systems or inhibit critical pathways, environmental release must be strictly prevented. Causality for Disposal Choice: The presence of the nitrogenous heterocyclic ring dictates that disposal must occur via high-temperature incineration (>1000°C) equipped with NOx scrubbers to ensure complete destruction of the pharmacophore and prevent the release of toxic nitrogen oxides[1].

  • The Methoxymethyl Ether Linkage: The –CH₂–O–CH₃ group introduces an ether linkage. Ethers are prone to auto-oxidation upon prolonged exposure to oxygen and light, forming shock-sensitive hydroperoxides. Causality for Disposal Choice: While less susceptible than diisopropyl ether, solutions of this compound in organic solvents must be treated as potential peroxide formers. This necessitates mandatory peroxide testing prior to waste consolidation to prevent catastrophic energetic events during transport[2].

  • The C5-Butyl Substitution: The aliphatic butyl chain significantly increases the molecule's lipophilicity (LogP). Causality for Disposal Choice: High lipophilicity enhances the compound's ability to cross biological membranes, including human skin. This dictates the mandatory use of double-gloving (e.g., a butyl rubber outer glove over a nitrile inner glove) during handling and spill cleanup to prevent systemic absorption[3].

Self-Validating Disposal Protocols

Every operational protocol in a high-functioning laboratory must be a closed-loop, self-validating system. You must not only execute the disposal step but analytically verify its success before proceeding. All procedures below comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[4] and EPA RCRA guidelines[5].

Protocol A: Liquid Organic Waste Processing & Peroxide Validation

Use this protocol for reaction mother liquors, chromatography fractions, or degraded stock solutions.

  • Step 1: Initial Segregation. Isolate the liquid waste in a designated fume hood. Do not mix with halogenated waste unless the primary solvent is already halogenated (e.g., dichloromethane).

  • Step 2: Analytical Peroxide Testing (Validation Phase 1). Dip a commercial KI-starch peroxide test strip into the waste solution for 1 second. Wait 15 seconds and compare to the colorimetric scale.

    • Causality: We must verify the absence of explosive hydroperoxides before sealing the waste container.

  • Step 3: Active Quenching (If Peroxides > 25 ppm). If peroxides are detected, add a 10% (w/v) aqueous solution of sodium metabisulfite (Na₂S₂O₅) dropwise while stirring until the organic layer turns clear.

  • Step 4: Re-Testing (Validation Phase 2). Re-test the organic layer with a fresh KI-starch strip. The protocol is only validated when the strip reads 0 ppm.

  • Step 5: Containerization. Transfer the validated waste into a highly visible, vent-capped High-Density Polyethylene (HDPE) carboy. Label explicitly as "Non-Halogenated Organic Waste - Contains Substituted Uracil."

  • Step 6: RCRA Compliance. Log the volume and date. Under EPA RCRA guidelines, Large Quantity Generators (LQGs) must ship this waste off-site to a permitted Treatment, Storage, and Disposal Facility (TSDF) within 90 days[6].

Protocol B: Solid Waste & Consumables Processing

Use this protocol for neat powders, contaminated weighing paper, and spent silica gel.

  • Step 1: Primary Containment. Using anti-static spatulas, transfer solid waste into a clear, 4-mil polyethylene zip-top bag.

  • Step 2: Secondary Containment (Validation Phase). Seal the primary bag, wipe the exterior with an isopropanol-soaked Kimwipe to ensure no fugitive dust remains, and place it into a secondary opaque poly-bag.

    • Causality: Double-bagging prevents aerosolization of the lipophilic powder if the primary container is punctured during transit.

  • Step 3: Final Disposal. Place the double-bagged waste into a rigid, DOT-approved solid waste drum designated for high-temperature incineration.

Protocol C: Spill Response & Decontamination

Use this protocol for accidental benchtop or floor spills.

  • Step 1: Isolation. Evacuate non-essential personnel. Don appropriate PPE (respirator if powder is aerosolized, double nitrile/butyl gloves).

  • Step 2: Containment & Absorption.

    • For liquids: Surround the spill with inert absorbent pads (e.g., polypropylene). Do not use combustible materials like sawdust.

    • For solids: Lightly mist the powder with water or isopropanol to suppress dust before sweeping with a dedicated anti-static brush.

  • Step 3: Chemical Decontamination. Wash the affected surface with a 5% sodium hydroxide (NaOH) solution, followed by a thorough water rinse.

    • Causality: The weakly acidic imide proton (N3-H) of the pyrimidine-2,4-dione ring can be deprotonated by strong bases, converting the lipophilic molecule into a highly water-soluble sodium salt, ensuring complete removal from the benchtop.

  • Step 4: Surface Validation. Swab the cleaned area with a methanol-soaked swab and analyze via UV-Vis or LC-MS (monitoring at ~260 nm) to validate that the surface concentration is below the acceptable limit of detection.

Quantitative Data Summaries

To ensure rapid decision-making during waste management, adhere to the following quantitative matrices.

Table 1: Waste Segregation & Compatibility Matrix

Waste StreamPrimary Solvent/MatrixMax Accumulation Time (LQG)Required ContainerIncompatible Materials
Solid Waste Neat powder, Silica gel90 Days[6]Double-bagged, Rigid DrumStrong oxidizers, Acids
Organic Liquid MeOH, EtOH, EtOAc, DMSO90 Days[6]Vent-capped HDPE CarboyAqueous acids, Halogens
Aqueous Liquid Water, Buffers (pH 5-9)90 Days[6]Glass or HDPE CarboyWater-reactive metals

Table 2: Spill Response Action Matrix

Spill Volume / MassImmediate ActionRequired PPEDecontamination Agent
< 50 mg (Solid) Mist with solvent, wipe upStandard Nitrile Gloves, Lab CoatIsopropanol / Water
> 50 mg (Solid) Evacuate immediate area, mistN95/P100 Respirator, Double Gloves5% NaOH, then Water
< 100 mL (Liquid) Apply absorbent padsStandard Nitrile Gloves, Lab Coat5% NaOH, then Water
> 100 mL (Liquid) Deploy chemical spill kitFull Face Shield, Heavy Duty Gloves5% NaOH, then Water

Disposal Decision Pathway

The following logic tree outlines the self-validating workflow for the disposal of 5-butyl-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

G Start Waste Generation: 5-Butyl-6-(methoxymethyl) pyrimidine-2,4-dione State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid SolidContainer Double-bag in Compatible Poly-bags Solid->SolidContainer Solvent Solvent Type? Liquid->Solvent Organic Organic Solvents (Halogenated/Non) Solvent->Organic Organic Aqueous Aqueous Solutions (pH 5-9) Solvent->Aqueous Aqueous Peroxide Peroxide Test (>25 ppm?) Organic->Peroxide LiquidContainer Vent-capped HDPE Carboy Aqueous->LiquidContainer TreatPeroxide Quench Peroxides (Na2S2O5) Peroxide->TreatPeroxide Yes Peroxide->LiquidContainer No TreatPeroxide->LiquidContainer Incineration RCRA-Permitted High-Temp Incineration SolidContainer->Incineration LiquidContainer->Incineration

Figure 1: Self-validating disposal decision pathway for 5-Butyl-6-(methoxymethyl)pyrimidine-2,4-dione.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. U.S. EPA.[Link]

Sources

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